molecular formula C9H8FN3S B155824 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 138417-35-3

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B155824
CAS No.: 138417-35-3
M. Wt: 209.25 g/mol
InChI Key: APKMKRLELRQWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C9H8FN3S and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKMKRLELRQWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359606
Record name 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138417-35-3
Record name 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and expected characterization data.

Introduction

The 1,2,4-triazole scaffold is a prominent feature in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The incorporation of a thiol group and specific aryl substituents can significantly modulate the therapeutic properties of these molecules. The target compound, this compound, combines the structural features of a 4-substituted 1,2,4-triazole with a 4-fluorophenyl moiety, a common substituent in modern pharmaceuticals known to enhance metabolic stability and binding affinity. This guide outlines a reliable synthetic route to this promising molecule.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The general strategy involves the initial formation of a thiosemicarbazide intermediate, followed by an intramolecular cyclization to yield the desired triazole-thiol.[1][2][3]

The primary synthetic route commences with the reaction of 4-fluorobenzohydrazide (1) with methyl isothiocyanate (2) . This reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate, yielding the intermediate 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3) .

Subsequent treatment of the thiosemicarbazide intermediate (3) with a base, such as sodium or potassium hydroxide, induces an intramolecular cyclization. This base-catalyzed reaction results in the formation of the 1,2,4-triazole ring and affords the final product, This compound (4) .[4]

An alternative, though less common, pathway could involve the reaction of 4-fluorobenzoyl isothiocyanate with methylhydrazine.

Synthesis_Pathway 4-fluorobenzohydrazide (1) 4-fluorobenzohydrazide (1) 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3) 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3) 4-fluorobenzohydrazide (1)->1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3) Ethanol, Reflux Methyl isothiocyanate (2) Methyl isothiocyanate (2) Methyl isothiocyanate (2)->1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3) This compound (4) This compound (4) 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3)->this compound (4) NaOH (aq), Reflux

Caption: Synthetic pathway for the target compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the intermediate and the final product.

Synthesis of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3)

Materials:

  • 4-fluorobenzohydrazide (1)

  • Methyl isothiocyanate (2)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzohydrazide (1 equivalent) in absolute ethanol.

  • To this solution, add methyl isothiocyanate (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven to obtain pure 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3).

Synthesis of this compound (4)

Materials:

  • 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (concentrated or dilute)

  • Water

Procedure:

  • Suspend 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3) (1 equivalent) in an aqueous solution of sodium hydroxide (2 M).

  • Heat the mixture to reflux with stirring for 3-5 hours. The solid will gradually dissolve as the cyclization proceeds.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature in an ice bath.

  • Acidify the cooled solution to a pH of approximately 5-6 by the slow addition of hydrochloric acid. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford pure this compound (4).

Experimental_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Triazole Cyclization A1 Dissolve 4-fluorobenzohydrazide in Ethanol A2 Add Methyl Isothiocyanate A1->A2 A3 Reflux for 2-4 hours A2->A3 A4 Cool and Precipitate A3->A4 A5 Filter and Dry A4->A5 B1 Suspend Thiosemicarbazide in NaOH(aq) A5->B1 Intermediate (3) B2 Reflux for 3-5 hours B1->B2 B3 Cool and Acidify with HCl B2->B3 B4 Precipitate Product B3->B4 B5 Filter, Wash, and Recrystallize B4->B5

Caption: Experimental workflow for the synthesis.

Characterization Data

The following table summarizes the expected quantitative data for the synthesized compounds. The values are based on typical yields and characterization data for analogous compounds reported in the literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected Melting Point (°C)
1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3)C9H10FN3OS227.2685-95180-190
This compound (4)C9H8FN3S209.2570-85>200

Spectroscopic Data (Expected):

  • ¹H NMR (DMSO-d₆):

    • Compound 4: δ ~3.5 (s, 3H, N-CH₃), 7.3-7.5 (m, 2H, Ar-H), 7.8-8.0 (m, 2H, Ar-H), ~13.8 (s, 1H, SH).

  • ¹³C NMR (DMSO-d₆):

    • Compound 4: Signals corresponding to the methyl carbon, aromatic carbons (with C-F splitting), and the two triazole ring carbons (C=N and C-S).

  • IR (KBr, cm⁻¹):

    • Compound 4: Absence of C=O stretch from the intermediate, presence of N-H, C=N, and C-S stretching vibrations. A broad band in the region of 2550-2600 cm⁻¹ would be indicative of the S-H group.

  • Mass Spectrometry (ESI-MS):

    • Compound 4: m/z [M+H]⁺ expected at 210.05.

Safety and Handling

  • Methyl isothiocyanate is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrazine derivatives can be toxic and should be handled with care.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • Standard laboratory safety practices should be followed throughout the experimental procedures.

References

Spectroscopic and Synthetic Profile of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic methodology for the compound 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule in published literature, the information presented herein is a comprehensive summary derived from closely related structural analogs. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel triazole-based compounds.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C₉H₈FN₃S

Molecular Weight: 209.24 g/mol

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: FT-IR Spectral Data
Wavenumber (cm⁻¹)AssignmentIntensity
~3100-3000Aromatic C-H stretchMedium
~2950-2850Aliphatic C-H stretch (CH₃)Weak
~2600-2550S-H stretch (thiol)Weak
~1610-1590C=N stretch (triazole ring)Strong
~1550-1500C=C stretch (aromatic ring)Strong
~1230-1210C-F stretchStrong
~1100-1000N-C=S bandsMedium
Table 2: ¹H NMR Spectral Data (Solvent: DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 - 14.0Singlet1HSH (thiol proton)
~7.6 - 7.8Multiplet2HAromatic protons (ortho to C-triazole)
~7.2 - 7.4Multiplet2HAromatic protons (ortho to F)
~3.5 - 3.7Singlet3HN-CH₃ (methyl protons)
Table 3: ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~165 - 168C=S (thione tautomer)
~162 - 165 (d, ¹JCF)Aromatic C-F
~150 - 153C-5 of triazole ring (attached to phenyl)
~130 - 132 (d)Aromatic CH (ortho to C-triazole)
~125 - 128Aromatic C (ipso-carbon attached to triazole)
~115 - 117 (d)Aromatic CH (ortho to F)
~30 - 33N-CH₃
Table 4: Mass Spectrometry Data
m/z ValueAssignment
~209[M]⁺ (Molecular ion)
~210[M+H]⁺ (in ESI-MS)

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, which is a common and effective method for preparing this class of compounds.

Synthesis of 4-fluorobenzohydrazide (Intermediate 1)
  • To a solution of methyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 4-fluorobenzohydrazide.

Synthesis of 2-(4-fluorobenzoyl)-N-methylhydrazine-1-carbothioamide (Intermediate 2)
  • Dissolve 4-fluorobenzohydrazide (1 equivalent) in ethanol.

  • Add methyl isothiocyanate (1.1 equivalents) to the solution.

  • Reflux the mixture for 8-10 hours.

  • After cooling, the precipitated solid is filtered, washed with ether, and recrystallized from ethanol to give the thiosemicarbazide intermediate.

Synthesis of this compound (Final Product)
  • Suspend the thiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (8-10%).

  • Reflux the mixture for 6-8 hours until the evolution of hydrogen sulfide ceases.

  • Cool the reaction mixture in an ice bath and acidify to a pH of 5-6 using a dilute solution of hydrochloric acid.

  • The resulting solid product is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the synthetic pathway and characterization process.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis Pathway cluster_characterization Spectroscopic Characterization start Methyl 4-fluorobenzoate + Hydrazine Hydrate inter1 4-fluorobenzohydrazide start->inter1 Ethanol, Reflux inter2 2-(4-fluorobenzoyl)-N-methylhydrazine-1-carbothioamide inter1->inter2 Ethanol, Reflux reagent1 Methyl Isothiocyanate reagent1->inter2 final_product This compound inter2->final_product reagent2 NaOH (aq), Reflux reagent2->inter2 ftir FT-IR Spectroscopy final_product->ftir Analysis nmr1h ¹H NMR Spectroscopy final_product->nmr1h Analysis nmr13c ¹³C NMR Spectroscopy final_product->nmr13c Analysis mass_spec Mass Spectrometry final_product->mass_spec Analysis

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a reliable synthetic route for this compound. The presented data, derived from analogous compounds, offers valuable benchmarks for researchers. The detailed experimental protocols and workflow diagrams are intended to facilitate the practical synthesis and characterization of this and related triazole derivatives, thereby supporting further research and development in medicinal chemistry and materials science. It is recommended that researchers undertaking the synthesis of this compound perform a full suite of spectroscopic analyses to confirm its identity and purity.

Mass Spectrometry of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of the compound 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a molecule of interest in medicinal chemistry and drug development. Understanding its behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and metabolic studies. This document outlines common ionization techniques, predictable fragmentation patterns, and detailed experimental protocols.

Introduction to the Mass Spectrometry of Triazole Thiols

The 1,2,4-triazole ring is a key heterocyclic moiety found in a wide range of biologically active compounds.[1] Mass spectrometry is an indispensable tool for the characterization of these molecules. The fragmentation of the 1,2,4-triazole core is influenced by the ionization method and the nature and position of its substituents.[1][2] For this compound, the presence of a fluorinated phenyl ring, a methyl group, and a thiol group dictates its fragmentation behavior.

It is also important to consider the potential for thiol-thione tautomerism in mercapto-triazoles, which can be influenced by factors such as solvent, temperature, and pH.[3] This phenomenon can affect the mass spectrometric analysis.

Predicted Mass Spectrum and Fragmentation Data

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

m/z (predicted) Ion Formula Proposed Fragment Identity/Loss Ionization Mode
210.0553[C9H9FN3S + H]+Protonated Molecular Ion ([M+H]+)ESI (+)
209.0474[C9H8FN3S]+•Molecular Ion (M+•)EI
182.0495[C8H6FN2S]+[M - HCN]+•EI
154.0417[C7H4FNS]+[M - N2 - HCN]+•EI
121.0144[C6H4FN]+[4-Fluorophenylnitrile]+EI/ESI (+)
95.0120[C6H4F]+[Fluorophenyl cation]EI/ESI (+)

Note: The m/z values are calculated based on the monoisotopic masses of the most common isotopes.

Proposed Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavages of the triazole ring and losses of small neutral molecules.

Under Electron Ionization (EI) , the molecular ion is expected to undergo ring cleavage. A characteristic fragmentation pathway for 1,2,4-triazoles involves the loss of hydrogen cyanide (HCN).[1] Another common fragmentation is the expulsion of a nitrogen molecule (N₂).

In Electrospray Ionization (ESI) , typically in positive ion mode, the protonated molecule [M+H]⁺ is the parent ion.[3][4] Collision-induced dissociation (CID) of this ion would likely lead to fragmentation of the triazole ring.

Below is a DOT script for a diagram illustrating a plausible fragmentation pathway.

G M This compound (m/z = 209) frag1 [M - HCN]+• (m/z = 182) M->frag1 - HCN frag2 [M - N2]+• (m/z = 181) M->frag2 - N2 frag3 [4-Fluorobenzonitrile]+• (m/z = 121) M->frag3 Ring Cleavage frag4 [4-Fluorophenyl cation] (m/z = 95) frag3->frag4 - CN

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocols

A standardized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is provided below. This protocol is based on common practices for the analysis of similar small organic molecules.[1]

4.1. Sample Preparation

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

4.2. Liquid Chromatography Conditions

Parameter Value
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4.3. Mass Spectrometry Conditions (ESI)

Parameter Value
Ionization Mode Positive (and/or Negative)
Capillary Voltage 3.5 - 4.5 kV
Drying Gas Flow 10 L/min (Nitrogen)
Drying Gas Temperature 300 - 350 °C
Nebulizer Pressure 30 - 40 psi
Scan Range m/z 50 - 500
Fragmentor Voltage 70 - 120 V (for MS1)
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)

The following diagram outlines the general workflow for LC-MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing dissolve Dissolve Compound dilute Dilute to Working Concentration dissolve->dilute filtrate Filter Sample dilute->filtrate lc Liquid Chromatography Separation filtrate->lc ms Mass Spectrometry Detection lc->ms spectra Acquire Mass Spectra ms->spectra analysis Analyze Fragmentation spectra->analysis

Caption: General workflow for LC-MS analysis.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using standard LC-MS techniques. While a definitive experimental spectrum is not presented, the predictable fragmentation patterns of the 1,2,4-triazole ring system, combined with knowledge of substituent effects, allow for a robust theoretical framework for its identification and structural characterization. The protocols and data presented in this guide serve as a valuable resource for researchers working with this and related compounds.

References

Physical and chemical properties of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the novel heterocyclic compound, 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. Given the limited direct experimental data available for this specific molecule, this document outlines a plausible synthetic route and predicted characterization data based on established methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their wide array of pharmacological activities. These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 3-position and aryl and alkyl substituents at the 4- and 5-positions of the triazole ring can substantially modulate the compound's biological and physicochemical properties. This guide focuses on the synthesis, characterization, and potential properties of this compound, offering a foundational framework for its preparation and analysis.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a well-established multi-step reaction sequence. This pathway involves the initial formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of 1-(4-Fluorobenzoyl)-2-methylhydrazine (Intermediate A)

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylhydrazine in a suitable solvent such as dichloromethane. Cool the solution in an ice bath.

Procedure:

  • Slowly add a solution of 4-fluorobenzoyl chloride in dichloromethane to the cooled methylhydrazine solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-fluorobenzoyl)-2-methylhydrazine.

Synthesis of this compound (Target Compound)

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1-(4-fluorobenzoyl)-2-methylhydrazine and potassium hydroxide in ethanol.

Procedure:

  • To the stirred solution, add carbon disulfide dropwise at room temperature.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and add hydrazine hydrate.

  • Reflux the mixture for an additional 4-6 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Physicochemical Properties

The following table summarizes the expected physicochemical properties of the target compound based on data from analogous structures.

PropertyPredicted Value/Information
Molecular Formula C₉H₈FN₃S
Molecular Weight 210.25 g/mol
Appearance White to off-white solid
Melting Point Expected in the range of 180-220 °C
Solubility Likely soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; likely insoluble in water.
pKa The thiol group is expected to be acidic, with a pKa value estimated to be in the range of 6-8.

Spectral Data

The structural confirmation of this compound would rely on various spectroscopic techniques. The expected spectral data are tabulated below.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of the 4-fluorophenyl group (likely appearing as multiplets or doublets of doublets in the range of 7.0-8.0 ppm). A singlet for the N-methyl protons (around 3.5-4.0 ppm). A broad singlet for the thiol proton (SH), which may be exchangeable with D₂O and could appear over a wide range (e.g., 13-14 ppm).
¹³C NMR Signals for the carbon atoms of the 4-fluorophenyl ring (with characteristic C-F coupling). Signals for the triazole ring carbons, including the C=S carbon (expected to be downfield). A signal for the N-methyl carbon.
FTIR (cm⁻¹) Absorption bands for N-H stretching (if in thione tautomeric form), C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), C-S stretching, and bands characteristic of the substituted phenyl ring. A weak S-H stretching band may be observed around 2550-2600 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the proposed structure.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not available, derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2] The mechanism of action for such compounds often involves the inhibition of specific enzymes or interference with cellular signaling pathways. For instance, some triazole derivatives have been shown to target enzymes involved in microbial cell wall synthesis or to induce apoptosis in cancer cells through various signaling cascades.

The following diagram illustrates a generalized experimental workflow for screening the biological activity of a novel compound like the one discussed.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS, IR) Compound_Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Antimicrobial, Anticancer) Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A general experimental workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding of its synthesis and predicted physicochemical and spectral properties based on the extensive literature on related 1,2,4-triazole-3-thiol derivatives. Further experimental validation is necessary to confirm these properties and to explore the full potential of this compound in various biological applications. The outlined experimental protocols and workflows serve as a valuable starting point for researchers and scientists in the field of drug discovery and development.

References

Tautomerism in 4-methyl-1,2,4-triazole-3-thiol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] Among its numerous derivatives, 4-methyl-1,2,4-triazole-3-thiol and related compounds are of particular interest due to their potential for thione-thiol tautomerism. This phenomenon, the reversible isomerization involving the migration of a proton, can significantly influence the molecule's physicochemical properties, such as lipophilicity, pKa, and hydrogen bonding capacity. Consequently, understanding and controlling the tautomeric equilibrium is paramount for drug design and development, as the predominant tautomer can exhibit differential binding affinities for biological targets and varied metabolic stability.

This technical guide provides a comprehensive overview of the tautomerism in 4-methyl-1,2,4-triazole-3-thiol derivatives. It details the experimental methodologies used to investigate the tautomeric forms, summarizes the available quantitative data, and outlines the computational approaches that complement experimental findings. The content is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these promising heterocyclic compounds.

Tautomeric Forms

The tautomerism in 4-methyl-1,2,4-triazole-3-thiol derivatives primarily involves the equilibrium between the thione and thiol forms. The thione tautomer possesses a C=S double bond (a thiocarbonyl group), while the thiol tautomer contains a sulfhydryl (-SH) group. The proton migration occurs between the sulfur atom and the nitrogen atoms of the triazole ring. For 4-methyl-1,2,4-triazole-3-thiol, the principal tautomeric forms are the thione form (4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) and the thiol form (4-methyl-4H-1,2,4-triazole-3-thiol).

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance influenced by several factors:

  • Substitution: The electronic nature of substituents on the triazole ring can significantly impact the relative stability of the tautomers.

  • Solvent Polarity: The polarity of the solvent can influence the equilibrium by preferentially solvating one tautomer over the other.[4]

  • Temperature: Temperature can affect the position of the equilibrium.

  • Physical State: The predominant tautomer in the solid state, often dictated by crystal packing forces, may differ from that in solution.

Experimental Methodologies for Tautomer Analysis

A combination of spectroscopic and analytical techniques is employed to study the tautomerism of 1,2,4-triazole-3-thiol derivatives.

Synthesis of 4-methyl-1,2,4-triazole-3-thiol Derivatives

The synthesis of 4-substituted-1,2,4-triazole-3-thiones is a well-established process, typically involving the cyclization of substituted thiosemicarbazides.[5]

Detailed Protocol for a General Synthesis:

  • Formation of Thiosemicarbazide: A substituted isothiocyanate is reacted with a hydrazine derivative to form the corresponding thiosemicarbazide.

  • Cyclization: The thiosemicarbazide is then cyclized in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.

  • Purification: The resulting 1,2,4-triazole-3-thione is isolated by filtration and purified by recrystallization from an appropriate solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms in solution.[6][7] Both ¹H and ¹³C NMR can provide valuable information. The chemical shift of the proton attached to the nitrogen or sulfur atom is a key indicator. In the thione form, a broad signal corresponding to the N-H proton is typically observed, while the thiol form would exhibit a signal for the S-H proton.

Detailed Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the 4-methyl-1,2,4-triazole-3-thiol derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Analysis: Analyze the chemical shifts, integration values, and coupling constants to identify the signals corresponding to each tautomer. The presence of distinct sets of signals for the thione and thiol forms indicates a slow exchange, allowing for quantification based on the integration of the respective peaks.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive technique for separating and quantifying tautomers, especially when they are in rapid equilibrium.[8] The different tautomers may exhibit different retention times on a suitable HPLC column. Mass spectrometry provides confirmation of the molecular weight of the eluting species.

Detailed Protocol for HPLC-MS Analysis: [9][10]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate.

    • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

    • Detection: UV detection at a suitable wavelength and mass spectrometric detection (e.g., electrospray ionization - ESI).

  • Sample Analysis: Inject a solution of the compound onto the HPLC system.

  • Data Analysis: The tautomers are identified by their retention times and mass-to-charge ratios (m/z). Quantification is achieved by integrating the peak areas of the separated tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the predominant tautomeric form in the solid state.[11] By determining the precise atomic positions, it can definitively locate the position of the labile proton.

Detailed Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The final structure will reveal the connectivity of the atoms and the location of the hydrogen atoms, thus identifying the tautomeric form.

Quantitative Analysis of Tautomeric Equilibrium

Quantitative data on the tautomeric equilibrium of 4-methyl-1,2,4-triazole-3-thiol derivatives is limited in the literature. However, studies on related 1,2,4-triazole-3-thione derivatives consistently indicate a strong preference for the thione tautomer in both solution and the solid state.

DerivativeMethodSolvent/StateThione (%)Thiol (%)Reference
4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneHPLC-MSDMSO97.272.73[8]
4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thioneX-ray CrystallographySolid State>99<1[11]

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies.[12][13] These methods can predict the relative stabilities of the tautomers in the gas phase and in different solvents, providing insights into the factors governing the equilibrium.

Detailed Computational Protocol:

  • Structure Optimization: The geometries of the thione and thiol tautomers are optimized using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

  • Energy Calculation: The electronic energies of the optimized structures are calculated to determine their relative stabilities.

  • Solvent Effects: The influence of the solvent can be modeled using continuum solvation models (e.g., PCM).

  • Spectroscopic Prediction: NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in the assignment of the tautomeric forms.

Visualization of Tautomerism Investigation Workflow

The following diagram illustrates a typical workflow for the comprehensive investigation of tautomerism in 4-methyl-1,2,4-triazole-3-thiol derivatives.

Tautomerism_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Tautomer Analysis cluster_computational Computational Analysis cluster_conclusion Conclusion synthesis Synthesis of Derivative purification Purification & Characterization (NMR, MS) synthesis->purification nmr NMR Spectroscopy (Solution State) purification->nmr hplc HPLC-MS (Solution State) purification->hplc xray X-ray Crystallography (Solid State) purification->xray dft DFT Calculations (Gas Phase & Solution) purification->dft conclusion Determination of Predominant Tautomer(s) & Equilibrium nmr->conclusion hplc->conclusion xray->conclusion energy Relative Stabilities dft->energy spectra Predicted Spectra (NMR, IR) dft->spectra energy->conclusion spectra->conclusion

Caption: Workflow for investigating tautomerism.

Biological Implications and Future Directions

The predominance of the thione tautomer has significant implications for the biological activity of these compounds. The thione group can act as a hydrogen bond acceptor, which is a crucial interaction in ligand-receptor binding. The exploration of 1,2,4-triazole-3-thiol derivatives has shown promise in various therapeutic areas, including as anticancer and antimicrobial agents.[1][2] For instance, some derivatives have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[14]

Future research should focus on expanding the library of 4-methyl-1,2,4-triazole-3-thiol derivatives and conducting systematic quantitative studies of their tautomeric equilibria in various solvents. A deeper understanding of the structure-tautomerism-activity relationship will be instrumental in the rational design of more potent and selective drug candidates. The development of computational models that can accurately predict tautomeric ratios in different environments will further accelerate these efforts.

References

Methodological & Application

Application Notes and Protocols for 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule belonging to the 1,2,4-triazole class. This class of compounds is of significant interest in medicinal chemistry due to its diverse range of biological activities.[1][2][3] Derivatives of 1,2,4-triazole-3-thiol have demonstrated promising potential as anticancer, antifungal, and antibacterial agents.[4][5][6] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins. These application notes provide an overview of the reported biological activities of structurally similar compounds and detailed protocols for their evaluation.

Biological Activities

While specific data for this compound is limited in the public domain, extensive research on analogous compounds provides strong indicators of its potential biological activities.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have been reported to exhibit significant anticancer properties.[1][7] The proposed mechanisms of action often involve the inhibition of protein kinases, disruption of microtubule polymerization, or induction of apoptosis.[3] For instance, some triazole derivatives have been shown to interact with the p53 tumor suppressor pathway.[8] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Structurally Similar 1,2,4-Triazole-3-thiol Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h)A549 (Lung Carcinoma)3.854[8]
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h)U87 (Glioblastoma)4.151[8]
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h)HL60 (Leukemia)17.522[8]
C3-linked 1,2,4-triazole-N-arylamide hybrid (3f)HepG2 (Liver Cancer)0.17[4]
C3-linked 1,2,4-triazole-N-arylamide hybrid (3f)MCF-7 (Breast Cancer)0.08[4]

Note: The data presented is for structurally related compounds and should be considered indicative of the potential activity of this compound.

Antimicrobial Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial agents.[9] These compounds often exert their effect by inhibiting essential microbial enzymes or disrupting cell wall synthesis. Their activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Antibacterial Activity

Derivatives of 1,2,4-triazole-3-thiol have shown potent activity against both Gram-positive and Gram-negative bacteria.[3]

Table 2: Antibacterial Activity of Structurally Similar 1,2,4-Triazole-3-thiol Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)thiosemicarbazideStaphylococcus aureus7.82 - 31.25[10]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (4b)Pseudomonas aeruginosa- (Highest activity observed)[11]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5a)Staphylococcus aureus- (Effective)[11]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5a)Pseudomonas aeruginosa- (Effective)[11]

Note: The data presented is for structurally related compounds and should be considered indicative of the potential activity of this compound.

Antifungal Activity

The 1,2,4-triazole moiety is a cornerstone of many commercial antifungal drugs.[12] These compounds often target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.

Table 3: Antifungal Activity of Structurally Similar 1,2,4-Triazole-3-thiol Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Menthol-derived 1,2,4-triazole-thioether (5b)Physalospora piricola<50 (93.3% inhibition)[5]
Menthol-derived 1,2,4-triazole-thioether (5i)Physalospora piricola<50 (79.4% inhibition)[5]
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolMicrosporum gypseum- (Superior or comparable to ketoconazole)[6]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (4c)Candida albicans- (Highest activity observed)[11]

Note: The data presented is for structurally related compounds and should be considered indicative of the potential activity of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar 1,2,4-triazole-3-thiol derivatives.[13][14]

Step 1: Synthesis of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide

  • Dissolve 4-fluorobenzohydrazide (1 mmol) in ethanol.

  • Add methyl isothiocyanate (1 mmol) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry to obtain 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide.

Step 2: Cyclization to this compound

  • Dissolve 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (1 mmol) in an aqueous solution of sodium hydroxide (8%, 10 mL).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with dilute hydrochloric acid to a pH of 5-6.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to yield this compound.

G cluster_synthesis Synthesis Workflow A 4-Fluorobenzohydrazide + Methyl Isothiocyanate B Reflux in Ethanol A->B C 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide B->C D Reflux in NaOH(aq) C->D E Acidification (HCl) D->E F This compound E->F

Caption: Synthesis workflow for this compound.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial and fungal strains.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_mic Broth Microdilution Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Inoculum B->C D Incubate C->D E Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Potential Signaling Pathway in Cancer

Based on studies of related 1,2,4-triazole derivatives, a plausible mechanism of anticancer action could involve the induction of apoptosis through the p53 signaling pathway.

G cluster_pathway Potential Anticancer Signaling Pathway Compound 5-(4-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol p53 p53 Activation Compound->p53 Bax Bax (Pro-apoptotic) p53->Bax + Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 - Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 | Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential p53-mediated apoptotic pathway.

References

Application Notes and Protocols for In Vitro Antimicrobial Screening of Fluorophenyl Triazole Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro antimicrobial screening of fluorophenyl triazole thiols. This document outlines the necessary protocols and data presentation formats to facilitate the evaluation of these compounds as potential antimicrobial agents.

Introduction

Triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The incorporation of a fluorophenyl group and a thiol moiety into the triazole scaffold has been explored to enhance their biological efficacy. This document details the standardized procedures for screening these compounds to determine their efficacy against various microbial pathogens.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of various fluorophenyl triazole thiol derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies to provide a comparative overview.

Compound IDSubstitution PatternStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference
1 4-fluorophenyl1631.25>128>12862.5[4][5]
2 2,4-difluorophenyl815.6362.512831.25[5]
3 4-fluorophenyl, N-methyl3262.5>128>128125[4]
4 2-fluorophenyl15.6331.25128>12862.5[4]
5 3-fluorophenyl31.2562.5>128>128125[4]
Ciprofloxacin (Standard Antibiotic)0.50.250.1250.5N/A[6]
Fluconazole (Standard Antifungal)N/AN/AN/AN/A8[2]

Note: The above data is a representative summary. Actual MIC values may vary depending on the specific microbial strains and testing conditions.

Experimental Protocols

Detailed methodologies for the key in vitro antimicrobial screening experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]

Materials:

  • Test compounds (fluorophenyl triazole thiols)

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

  • Bacterial and fungal strains (e.g., from ATCC)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Prepare a microbial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates to achieve the desired concentration range (e.g., 0.25 to 256 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth.

    • Alternatively, a microplate reader can be used to measure the absorbance at 600 nm.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[6][10]

Materials:

  • Test compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA plates with a uniform thickness.

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of the MHA plate to create a lawn of bacteria.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

    • Ensure the disks are firmly in contact with the agar.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antimicrobial screening of fluorophenyl triazole thiols.

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solutions & Dilutions) mic_assay Broth Microdilution Assay (MIC Determination) compound_prep->mic_assay disk_assay Agar Disk Diffusion Assay (Zone of Inhibition) compound_prep->disk_assay inoculum_prep Microbial Inoculum Preparation (0.5 McFarland Standard) inoculum_prep->mic_assay inoculum_prep->disk_assay mic_determination MIC Value Determination mic_assay->mic_determination zone_measurement Zone Diameter Measurement disk_assay->zone_measurement sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis zone_measurement->sar_analysis

Caption: Experimental workflow for antimicrobial screening.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the logical relationships between structural modifications of fluorophenyl triazole thiols and their observed antimicrobial activity based on available data.

sar_relationship cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Antimicrobial Activity core Fluorophenyl Triazole Thiol fluoro_pos Position of Fluorine Atom (ortho, meta, para) core->fluoro_pos influences num_fluoro Number of Fluorine Atoms (mono- vs. di-substituted) core->num_fluoro influences n_sub Substitution at Triazole Nitrogen core->n_sub influences activity Changes in MIC Values fluoro_pos->activity num_fluoro->activity n_sub->activity

Caption: Structure-Activity Relationship (SAR) diagram.

References

Application Notes and Protocols for Enzyme Inhibition Studies with 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potential Enzyme Targets and Activities of Related Compounds

Derivatives of 1,2,4-triazole-3-thiol have demonstrated inhibitory activity against several key enzymes implicated in various diseases. The tables below summarize the reported inhibitory concentrations (IC50) for structurally similar compounds, providing a basis for potential areas of investigation for 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

Table 1: α-Glucosidase Inhibition by 1,2,4-Triazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Benzothiazole-triazole derivatives (6a–6s)Baker's yeast α-glucosidase20.7 - 61.1Acarbose817.38
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12d)α-glucosidase36.74 ± 1.24Acarbose375.82 ± 1.76
1-(4-toluenesulfonyl)-4-[3-(N-(2-ethyl-6-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12n)α-glucosidaseMost active in seriesAcarbose375.82 ± 1.76

Table 2: Cholinesterase Inhibition by 1,2,4-Triazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference Compound
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12d)Acetylcholinesterase (AChE)0.73 ± 0.54Eserine
1-(4-toluenesulfonyl)-4-[3-(N-(3,5-dimethylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12m)Butyrylcholinesterase (BChE)0.038 ± 0.50Eserine
5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives (1.1-1.5)Acetylcholinesterase (AChE)0.0016 - 0.017-
5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives (1.1-1.5)Butyrylcholinesterase (BChE)0.0087 - 0.084-

Table 3: Cyclooxygenase (COX) Inhibition by 1,2,4-Triazole Derivatives

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundReference IC50 (µM)
Diaryl-1,2,4-triazole derivatives (21a, 21b)COX-21.98 - 2.13-Celecoxib0.95
1,2,4-triazole-pyrazole hybrids (18a, 18b, 19a, 19b)COX-20.55 - 0.91-Celecoxib0.83
Schiff bases of 1,2,4-triazole (4)COX-21.7666.9Indomethacin0.07

Experimental Protocols

The following are detailed protocols for the enzymatic assays commonly used to evaluate compounds with a 1,2,4-triazole-3-thiol core. These protocols can be adapted to test the inhibitory potential of this compound.

α-Glucosidase Inhibition Assay

This assay is used to identify inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can be a therapeutic strategy for managing type 2 diabetes.

Materials:

  • α-Glucosidase from baker's yeast (Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • 0.1 M Phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of the test compound and acarbose in DMSO.

  • In a 96-well plate, add 50 μL of 0.1 M phosphate buffer (pH 6.8) to each well.

  • Add 10 μL of varying concentrations of the test compound (dissolved in DMSO) to the sample wells.

  • Add 10 μL of DMSO to the control wells and 10 μL of acarbose solution to the positive control wells.

  • Add 20 μL of α-glucosidase solution (1 U/mL in phosphate buffer) to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 μL of pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 μL of 1 M Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.[1][2][3]

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Diagram of Experimental Workflow for α-Glucosidase Inhibition Assay

alpha_glucosidase_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare 0.1 M Phosphate Buffer (pH 6.8) add_buffer Add Buffer to Wells prep_buffer->add_buffer prep_enzyme Prepare α-Glucosidase Solution (1 U/mL) add_enzyme Add α-Glucosidase prep_enzyme->add_enzyme prep_substrate Prepare pNPG Solution (5 mM) add_substrate Add pNPG prep_substrate->add_substrate prep_compound Prepare Test Compound & Control Solutions add_compound Add Test Compound/ Control prep_compound->add_compound add_buffer->add_compound add_compound->add_enzyme incubate1 Incubate (37°C, 15 min) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (37°C, 20 min) add_substrate->incubate2 stop_reaction Add Na2CO3 incubate2->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the α-glucosidase inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, a key enzyme in the nervous system.[4] Its inhibition is a therapeutic target for diseases like Alzheimer's.[4]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (Test Compound)

  • Eserine (Positive Control)

  • 0.1 M Phosphate buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare stock solutions of the test compound and eserine in DMSO.

  • In a 96-well plate, add 140 μL of 0.1 M phosphate buffer (pH 8.0) to each well.

  • Add 20 μL of varying concentrations of the test compound (dissolved in DMSO) to the sample wells.

  • Add 20 μL of DMSO to the control wells and 20 μL of eserine solution to the positive control wells.

  • Add 10 μL of AChE solution to all wells.

  • Incubate the plate at 25°C for 15 minutes.

  • Add 10 μL of DTNB solution (10 mM in phosphate buffer) to all wells.

  • Initiate the reaction by adding 20 μL of ATCI solution (10 mM in phosphate buffer) to all wells.

  • Measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.[5][6]

  • The rate of reaction is determined from the slope of the absorbance versus time plot.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

Diagram of Signaling Pathway for AChE Inhibition

AChE_inhibition_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor 5-(4-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol Inhibitor->AChE Inhibition

Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.

Cyclooxygenase (COX) Isoform Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 isoforms. Selective COX-2 inhibition is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

  • This compound (Test Compound)

  • Celecoxib (Selective COX-2 inhibitor, Positive Control)

  • Indomethacin (Non-selective COX inhibitor, Positive Control)

  • 0.1 M Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare stock solutions of the test compound, celecoxib, and indomethacin in DMSO.

  • In a 96-well plate, prepare the following for both COX-1 and COX-2 assays in separate wells:

    • Background wells: 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity wells: 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the respective COX enzyme.

    • Inhibitor wells: 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of the respective COX enzyme, and 10 µL of the test compound at various concentrations.[7]

  • Incubate the plate at 25°C for 5 minutes.

  • Add 10 µL of TMPD solution to all wells.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Immediately measure the absorbance at 590 nm kinetically for 1-2 minutes.[7]

  • The rate of reaction is determined from the slope of the absorbance versus time plot.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor) / Rate of 100% Activity] x 100

  • The IC50 values for each isoform are determined, and the selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.[8]

Diagram of Prostaglandin Synthesis Pathway and COX Inhibition

COX_inhibition_pathway cluster_pathway Prostaglandin Synthesis Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins COX1->PGG2 COX2->PGG2 Inhibitor 5-(4-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: Inhibition of prostaglandin synthesis via COX-1 and COX-2.

Conclusion

The provided application notes and protocols offer a solid foundation for investigating the enzyme inhibitory properties of this compound. Based on the activity of related compounds, α-glucosidase, acetylcholinesterase, and cyclooxygenase represent promising targets for initial screening. The detailed methodologies and visualizations are intended to facilitate the experimental design and data interpretation for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazole derivatives, particularly those containing a thiol group, are a well-established class of organic corrosion inhibitors. Their efficacy stems from the presence of multiple heteroatoms (nitrogen and sulfur) which act as active centers for adsorption onto metal surfaces, forming a protective film that mitigates corrosion. This document provides a summary of the potential applications and detailed experimental protocols for evaluating the corrosion inhibition properties of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and similar compounds.

Quantitative Data Summary

The following tables summarize the corrosion inhibition performance of analogous triazole-thiol derivatives on different metal substrates and in various corrosive media. This data is provided to offer a comparative baseline for the evaluation of new derivatives.

Table 1: Corrosion Inhibition Efficiency of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) for Low-Carbon Steel in 0.5 M HCl [1][2][3]

Concentration (ppm)Temperature (K)Inhibition Efficiency (%)
5029852.27
30029889
30032874.51

Table 2: Electrochemical Parameters for Low-Carbon Steel in 0.5 M HCl in the Presence of ATFS at 298 K [1][2][3]

Inhibitor Concentration (ppm)Ecorr (mV vs. Ag/AgCl)icorr (µA/cm²)Rp (Ω·cm²)Cdl (µF/cm²)
0-480115025120
300-51012622545

Ecorr: Corrosion Potential, icorr: Corrosion Current Density, Rp: Polarization Resistance, Cdl: Double Layer Capacitance

Table 3: Corrosion Inhibition Efficiency of 5-phenyl-4H-1,2,4-triazole-3-thiol (PTT) for Mild Steel in 0.5 M H₂SO₄ [4]

Concentration (mM)Inhibition Efficiency (%)
0.591.6

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound as a corrosion inhibitor.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate and inhibitor efficiency.

Protocol:

  • Specimen Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 0.5 M H₂SO₄ or 1 M HCl) with and without various concentrations of the inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 24 hours).

  • Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl containing an inhibitor like hexamine), rinse with distilled water and acetone, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where W is the weight, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Apparatus: A standard three-electrode cell setup is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

3.2.1. Potentiodynamic Polarization (PDP)

This technique determines the corrosion potential (Ecorr) and corrosion current density (icorr).

Protocol:

  • Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine Ecorr and icorr. The inhibitor is classified as anodic, cathodic, or mixed-type based on the shift in Ecorr.[1][2][3]

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the properties of the protective film formed by the inhibitor.

Protocol:

  • Stabilization: As with PDP, allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: Present the impedance data as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rp), and double-layer capacitance (Cdl). An increase in Rp and a decrease in Cdl indicate effective inhibition.[1][2][3]

Visualizations

The following diagrams illustrate the typical workflow for evaluating a corrosion inhibitor and a proposed mechanism of action for triazole-thiol compounds.

experimental_workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis & Characterization cluster_conclusion Conclusion inhibitor Inhibitor Synthesis & Characterization weight_loss Weight Loss Measurements inhibitor->weight_loss pdp Potentiodynamic Polarization (PDP) inhibitor->pdp eis Electrochemical Impedance Spectroscopy (EIS) inhibitor->eis specimen Metal Specimen Preparation specimen->weight_loss specimen->pdp specimen->eis data_analysis Data Analysis (CR, IE%, Ecorr, icorr, Rp) weight_loss->data_analysis pdp->data_analysis eis->data_analysis mechanism Mechanism Elucidation data_analysis->mechanism surface_analysis Surface Analysis (SEM, AFM, XPS) surface_analysis->mechanism quantum_chem Quantum Chemical Calculations quantum_chem->mechanism

Caption: Experimental workflow for corrosion inhibitor evaluation.

adsorption_mechanism metal Metal Surface (e.g., Fe) protective_film Protective Inhibitor Film inhibitor Triazole-Thiol Inhibitor in Solution physical Physisorption (Electrostatic Interaction) inhibitor->physical Initial Stage chemical Chemisorption (Coordinate Bond Formation via N, S atoms) inhibitor->chemical Stronger Interaction physical->metal chemical->metal corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

Caption: Proposed adsorption mechanism of triazole-thiol inhibitors.

References

Application Notes and Protocols for the Synthesis of 4-Substituted-5-Aryl-4H-1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Substituted-5-aryl-4H-1,2,4-triazole-3-thiols are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The structural versatility of the 1,2,4-triazole scaffold, particularly with the presence of a thiol group at the 3-position and variable substituents at the 4- and 5-positions, allows for the modulation of their biological and physicochemical properties. This document provides a detailed protocol for the synthesis of these compounds, summarizing key reaction pathways and quantitative data from the literature.

General Synthetic Pathways

The synthesis of 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiols can be primarily achieved through two well-established routes. The most common and versatile method involves the alkaline cyclization of 1-acyl-4-substituted thiosemicarbazides. An alternative approach is the direct reaction of an aromatic carboxylic acid with thiocarbohydrazide, which is particularly useful for synthesizing 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.

Diagram of the General Synthetic Workflow

Synthesis_Workflow B Thionyl Chloride (SOCl₂) or Esterification C Acid Chloride (Ar-COCl) or Ester (Ar-COOR') B->C D Hydrazine Hydrate (NH₂NH₂·H₂O) C->D Hydrazinolysis E Acid Hydrazide (Ar-CONHNH₂) D->E F Substituted Isothiocyanate (R-NCS) E->F Condensation G 1-Acyl-4-substituted Thiosemicarbazide F->G H Alkaline Cyclization (e.g., NaOH, KOH) G->H Intramolecular Cyclization I 4-Substituted-5-aryl-4H- 1,2,4-triazole-3-thiol H->I J Aromatic Carboxylic Acid (Ar-COOH) L Fusion or Reflux J->L K Thiocarbohydrazide K->L Condensation/ Cyclization M 4-Amino-5-aryl-4H- 1,2,4-triazole-3-thiol L->M A A

Caption: General synthetic routes to 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiols.

Experimental Protocols

This is a widely used two-step method that offers high yields and purity.[2][5][6]

Step 1: Synthesis of 1-Acyl-4-substituted Thiosemicarbazide

  • Preparation of Acid Hydrazide:

    • To a solution of the corresponding aromatic carboxylic acid ester in ethanol, add an equimolar amount of hydrazine hydrate.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture, and the precipitated acid hydrazide is filtered, washed with cold ethanol, and dried.

  • Formation of Thiosemicarbazide:

    • Dissolve the synthesized acid hydrazide (1 equivalent) in a suitable solvent like ethanol or methanol.

    • Add an equimolar amount of the desired substituted isothiocyanate (R-NCS).

    • Reflux the mixture for 2-4 hours.

    • Upon cooling, the 1-acyl-4-substituted thiosemicarbazide usually precipitates out.

    • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent if necessary.

Step 2: Alkaline Cyclization to form 4-Substituted-5-aryl-4H-1,2,4-triazole-3-thiol

  • Cyclization Reaction:

    • Suspend the 1-acyl-4-substituted thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2N, approximately 5-10 equivalents).[2]

    • Reflux the mixture for 2-3 hours. The solid should dissolve as the reaction progresses.

    • Monitor the reaction completion using TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature in an ice bath.

    • Carefully acidify the solution to a pH of approximately 3-5 with a dilute acid such as hydrochloric acid (2N) or acetic acid.[2]

    • The desired 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiol will precipitate out.

    • Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

    • Dry the product and recrystallize from a suitable solvent (e.g., ethanol, ethanol-water mixture) to obtain the pure compound.

This method is a more direct, one-pot synthesis, particularly for 4-amino substituted triazoles.[1][7]

  • Reaction Setup:

    • A mixture of the substituted benzoic acid (1 equivalent) and thiocarbohydrazide (1 equivalent) is heated.[1][7] This can be done either by direct fusion at a temperature slightly above the melting point of the reactants or by refluxing in a high-boiling solvent like dioxane.

    • For the fusion method, heat the mixture in an oil bath for a specified time (typically 1-3 hours) until the evolution of water vapor ceases.

    • For the reflux method, reflux the mixture in the chosen solvent for 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, it can be removed under reduced pressure.

    • Treat the resulting solid with a dilute aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid.

    • Filter the solid, wash it with water, and then with cold ethanol.

    • Recrystallize the crude product from a suitable solvent like ethanol or an ethanol-water mixture to yield the pure 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiols.

Table 1: Synthesis of 4-Allyl-5-aryl-4H-1,2,4-triazole-3-thiols [2]

Aryl Substituent (Ar)Yield (%)Melting Point (°C)
Pyridin-2-yl-179-181
Pyridin-3-yl94195-197
Pyridin-4-yl-218-220

Data obtained from the cyclization of the corresponding 1-(picolinoyl)-4-allyl-thiosemicarbazides in 2N NaOH.

Table 2: Synthesis of 4-Aryl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiols [5]

Aryl Substituent (R)Yield (%)Melting Point (°C)
Phenyl79240-241
4-Methylphenyl70258-259
4-Methoxyphenyl68243-244
4-Chlorophenyl75260-261
4-Bromophenyl62271-272

Data obtained from the alkaline cyclization of the corresponding 1-(2-furoyl)-4-arylthiosemicarbazides.

Table 3: Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiols [5][8]

Aryl Substituent (Ar)Yield (%)Melting Point (°C)
Furan-2-yl45202-203
Benzyl52194-195

Data obtained from the reaction of the corresponding acid hydrazide with potassium dithiocarbazinate followed by cyclization with hydrazine hydrate.

Characterization Data

The structures of the synthesized compounds are typically confirmed by various spectroscopic methods.

  • Infrared (IR) Spectroscopy:

    • N-H stretching: 3300-3400 cm⁻¹

    • S-H stretching: 2550-2650 cm⁻¹ (often weak)[5][7]

    • C=N stretching: 1610-1630 cm⁻¹[5]

    • N-C=S bands: 1530-950 cm⁻¹[5][7]

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

    • SH proton: A broad singlet typically observed between δ 13.0-14.0 ppm.[5][7]

    • Aromatic protons: Multiplets in the range of δ 6.5-8.5 ppm.

    • Substituent protons (e.g., CH₂, CH₃) will appear in their characteristic regions.

  • Elemental Analysis: The calculated and found percentages of C, H, N, and S should be within ±0.4% of the theoretical values.[5][7]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Hydrazine hydrate is toxic and a suspected carcinogen; avoid inhalation and skin contact.

  • Isothiocyanates are lachrymators and skin irritants.

  • Handle all solvents and reagents according to their Safety Data Sheets (SDS).

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1,2,4-Triazole-3-thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4-triazole-3-thiol and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including antifungal, antimicrobial, and antiproliferative properties.[1] The accurate and reliable quantification of these compounds is crucial in various fields, including pharmaceutical research, drug development, and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile analytical technique for the analysis of these compounds due to its high resolution, sensitivity, and adaptability.[2] This document provides detailed application notes and protocols for the analysis of 1,2,4-triazole-3-thiol compounds, catering to researchers, scientists, and drug development professionals. Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods are discussed to accommodate the varying polarities of triazole derivatives.[2]

Data Presentation: HPLC Method Parameters

The following tables summarize various HPLC methods for the analysis of 1,2,4-triazole-3-thiol and related compounds, offering a comparative overview of chromatographic conditions and performance.

Table 1: RP-HPLC Methods for 1,2,4-Triazole-3-thiol and Derivatives

Analyte(s)HPLC ColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time(s) (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (µg/mL)Reference
3-Mercapto-1,2,4-triazoleNewcrom R1 or equivalent C18Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)Not SpecifiedUVNot SpecifiedNot Specified0.5 µg/mL0.5 - 10[1]
3-amino-5-mercapto-1,2,4-triazole (AMT)C18 reversed-phaseGradient elutionNot SpecifiedFluorescence (with pre-column derivatization)Not Specified0.05 µg/mLNot Specified0.78-50[3]
1,2,4-triazoleCoresep 100 (Mixed-Mode)ACN/water/TFA1UV 200 nmNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
1,2,4-triazole and GuanylureaPrimesep 100 (Mixed-Mode)Water, Acetonitrile (MeCN), and Sulfuric acidNot SpecifiedNot SpecifiedNot SpecifiedVaries by labNot SpecifiedNot Specified[5]
TP-315 (a 1,2,4-triazole-3-thione)Not SpecifiedNot SpecifiedNot SpecifiedESI(+)-TOF-MSNot Specified2.8 pg/µL9.4 pg/µLNot Specified[6]
Thiol (a 1,2,4-triazole-3-thiol)Not SpecifiedNot SpecifiedNot SpecifiedESI(+)-TOF-MSNot Specified5.5 pg/µL18.1 pg/µLNot Specified[6]
TP-2 (a 1,2,4-triazole-3-thione)Not SpecifiedNot SpecifiedNot SpecifiedESI(+)-TOF-MSNot Specified5.6 pg/µL18.3 pg/µLNot Specified[6]

Table 2: HILIC Method for Polar Triazole Derivatives

Analyte(s)HPLC ColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time(s) (min)
Polar 1,2,4-triazole derivativesHILIC analytical columnA: 95% Acetonitrile with 10 mM Ammonium Formate, pH 3; B: 50% Acetonitrile with 10 mM Ammonium Formate, pH 3 (Gradient)Not SpecifiedUV or MSNot Specified

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for 3-Mercapto-1,2,4-triazole

This protocol is suitable for the analysis of 3-mercapto-1,2,4-triazole in relatively clean sample matrices.[1]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Newcrom R1 column (or an equivalent C18 column)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS-compatible methods)[1]

  • Sample filters (0.45 µm)

2. Chromatographic Conditions:

  • Column: Newcrom R1 (or equivalent C18)[1]

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) detection, replace phosphoric acid with formic acid.[1][7]

  • Detector: UV[1]

3. Standard Preparation:

  • Prepare a stock solution of 3-mercapto-1,2,4-triazole in the mobile phase.

  • Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.[1]

4. Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.[1]

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standards and samples.

  • Monitor the separation at the appropriate UV wavelength.[1]

Protocol 2: HPLC Analysis of 3-amino-5-mercapto-1,2,4-triazole (AMT) in Serum with Fluorescence Detection

This method provides a sensitive and specific tool for the determination of AMT in serum.[3]

1. Instrumentation and Materials:

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column

  • Acetonitrile (ACN)

  • Tributylphosphine (TBP)

  • Monobromobimane (MBB)

  • Reagents for protein precipitation

2. Sample Preparation:

  • Treat serum samples with tributylphosphine (TBP) to reduce any disulfides that may have formed during storage.

  • Precipitate proteins by adding acetonitrile (ACN).[3]

  • Perform pre-column derivatization using the thiol-reactive fluorescent probe monobromobimane (MBB).[3]

3. Chromatographic Conditions:

  • Column: C18 reversed-phase

  • Mobile Phase: Utilize a gradient elution program.

  • Detection: Fluorescence detection.

4. Analysis:

  • Inject the derivatized sample onto the equilibrated column.

  • The AMT-MBB conjugate is resolved by gradient elution.[3]

Protocol 3: HILIC for Polar 1,2,4-Triazole Derivatives

This protocol is designed for the analysis of polar triazole compounds that are not well-retained by reversed-phase chromatography.

1. Instrumentation and Materials:

  • HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector

  • HILIC analytical column

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid (to adjust pH)

  • Water (HPLC grade)

  • Sample filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of a high concentration of acetonitrile (e.g., 95%) with an aqueous buffer. For example:

    • Mobile Phase A: 95% Acetonitrile with 10 mM Ammonium Formate, pH 3

    • Mobile Phase B: 50% Acetonitrile with 10 mM Ammonium Formate, pH 3

3. Standard Preparation:

  • Prepare a stock solution of the polar triazole standard in a solvent compatible with the initial mobile phase conditions (high organic content), such as 90:10 (v/v) acetonitrile:water.

  • Prepare a series of working standards by diluting the stock solution.

4. Sample Preparation:

  • Dissolve the sample in a solvent mixture compatible with the initial mobile phase conditions (e.g., 90:10 v/v acetonitrile:water).

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

5. Analysis:

  • Equilibrate the HILIC column with the initial mobile phase composition.

  • Inject the standards and samples.

  • Run the gradient program to elute the analytes.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing sample Sample Collection dissolve_sample Dissolution in Mobile Phase/Solvent sample->dissolve_sample std Standard Weighing dissolve_std Stock Solution Preparation std->dissolve_std filter Filtration (0.45 µm) dissolve_sample->filter dilute_std Working Standard Dilutions dissolve_std->dilute_std hplc HPLC System filter->hplc Injection dilute_std->hplc Injection column Analytical Column (C18, HILIC, etc.) hplc->column detector Detector (UV, MS, Fluorescence) column->detector acquisition Data Acquisition detector->acquisition integration Peak Integration acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for HPLC analysis.

method_selection start Analyte Polarity? node_polar Polar start->node_polar High node_nonpolar Non-Polar / Moderately Polar start->node_nonpolar Low to Moderate method_hilic HILIC Method node_polar->method_hilic method_rp Reversed-Phase (RP-HPLC) Method node_nonpolar->method_rp

References

Application Notes and Protocols: Derivatization of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. The derivatization of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, particularly through S-alkylation and other modifications, offers a versatile platform for the development of novel therapeutic agents. The thiol group at the C3 position serves as a reactive handle for introducing various pharmacophores, enabling the fine-tuning of biological activity and pharmacokinetic properties. These application notes provide detailed protocols for the synthesis and biological evaluation of derivatives of this promising core structure.

Synthetic Protocols

The synthesis of S-substituted derivatives of this compound is a cornerstone for exploring their therapeutic potential. A general and effective method for this derivatization is outlined below.

General Protocol for S-alkylation

This protocol describes a general method for the S-alkylation of this compound using various alkylating agents.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, phenacyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Stirring plate and magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate

  • Column chromatography setup

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF or acetone.

  • Add anhydrous potassium carbonate or triethylamine (1.2 equivalents) to the solution and stir for 15-20 minutes at room temperature.

  • To the stirring mixture, add the desired alkylating agent (1.1 equivalents) dropwise.

  • The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the alkylating agent. The progress of the reaction should be monitored by TLC.

  • Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • If no precipitate forms, the product can be extracted with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure S-substituted derivative.

Biological Assays

The following are detailed protocols for commonly employed biological assays to evaluate the therapeutic potential of the synthesized derivatives.

Antimicrobial Activity Assays

1. Agar Well Diffusion Method

This method is used for the preliminary screening of the antibacterial and antifungal activity of the synthesized compounds.

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs

Procedure:

  • Prepare the agar medium and sterilize it by autoclaving.

  • Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Prepare a microbial inoculum of the test organism and spread it evenly over the surface of the solidified agar.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Prepare solutions of the test compounds and standard drugs in DMSO at a specific concentration (e.g., 100 µg/mL).

  • Add a fixed volume (e.g., 100 µL) of each test solution and the standard drug solution into separate wells. A well with DMSO serves as a negative control.

  • Allow the plates to stand for a period to allow for the diffusion of the compounds into the agar.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

2. Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to quantify the antimicrobial activity by determining the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Materials:

  • Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Solutions of test compounds and standard drugs in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Dispense the appropriate broth into the wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the test compounds and standard drugs in the broth-filled wells to obtain a range of concentrations.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.

  • Incubate the plates under appropriate conditions (37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin) in the cell culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Data Presentation

Quantitative data from biological assays should be summarized in clearly structured tables for easy comparison. Below are examples of how to present the data.

Table 1: Antimicrobial Activity (MIC in µg/mL) of 1,2,4-Triazole Derivatives

CompoundS. aureusE. coliC. albicansA. niger
Derivative 1 15.6331.2562.5125
Derivative 2 31.2562.5125>250
Derivative 3 7.8115.6331.2562.5
Ciprofloxacin 1.950.98--
Fluconazole --3.97.81

Note: The data presented here are representative examples for illustrative purposes.

Table 2: Anticancer Activity (IC₅₀ in µM) of 1,2,4-Triazole Derivatives

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HepG2 (Liver Cancer)
Derivative A 12.525.818.3
Derivative B 5.210.18.7
Derivative C 28.445.233.9
Doxorubicin 0.81.21.5

Note: The data presented here are representative examples for illustrative purposes.

Visualizations

Experimental Workflow for Derivatization and Biological Screening

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis start 5-(4-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol reaction S-alkylation (Alkylating agent, Base, Solvent) start->reaction Reactants purification Purification (Filtration/Extraction, Column Chromatography) reaction->purification Crude Product product S-substituted Derivatives purification->product Pure Product antimicrobial Antimicrobial Assays (Agar Well Diffusion, Broth Dilution) product->antimicrobial anticancer Anticancer Assay (MTT Assay) product->anticancer mic MIC Determination antimicrobial->mic ic50 IC50 Determination anticancer->ic50

Caption: Workflow for the synthesis and biological evaluation of triazole derivatives.

Workflow for the MTT Assay

mtt_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plate incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 dissolve Dissolve formazan crystals with DMSO incubate3->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

VEGFR-2 Signaling Pathway in Angiogenesis

Many 1,2,4-triazole derivatives have been investigated as anticancer agents that target key signaling pathways involved in tumor growth and proliferation. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a crucial role in angiogenesis, the formation of new blood vessels that supply nutrients to tumors.

vegfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Triazole 1,2,4-Triazole Derivative Triazole->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by 1,2,4-triazole derivatives.

Application Notes and Protocols for Molecular Docking Studies of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The thiol-substituted triazoles, in particular, are of great interest due to their potential to interact with various biological targets. Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

This document provides a framework for conducting molecular docking studies on 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and its analogs with relevant protein targets. The protocols and data presentation formats are based on common practices in the field.

Potential Protein Targets

Based on studies of analogous 1,2,4-triazole derivatives, potential protein targets for molecular docking studies include:

  • Cyclooxygenase (COX) enzymes (COX-1 and COX-2): These enzymes are key in the prostaglandin biosynthesis pathway and are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

  • Tumor-associated proteins: Various proteins implicated in cancer progression, such as tyrosine kinases and p53, are potential targets.[5][7][8][9]

  • Microbial enzymes: Enzymes essential for bacterial or fungal survival are targets for antimicrobial agents.[10][11][12]

Data Presentation

Quantitative results from molecular docking studies should be organized into clear and concise tables to facilitate comparison and analysis.

Table 1: Molecular Docking Results of this compound Analogs with Target Proteins

Compound/AnalogTarget Protein (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting ResiduesHydrogen Bonds
Analog 1COX-1 (e.g., 6Y3C)-8.50.5Tyr385, Arg120, Ser5302
Analog 2COX-2 (e.g., 5IKR)-9.20.2Tyr385, Arg120, Ser5303
Analog 3c-Kit Tyrosine Kinase (e.g., 1T46)-7.91.2Cys673, Thr670, Asp8101
Analog 4Protein Kinase B (e.g., 1UNQ)-8.10.9Lys179, Asp2922

Note: The data presented in this table is hypothetical and serves as an example of how to structure the results.

Experimental Protocols

Protocol 1: Molecular Docking Workflow

This protocol outlines the general steps for performing a molecular docking study.

1. Ligand and Protein Preparation:

  • Ligand Preparation:

    • The 3D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • The structure is then converted to a 3D format and energy minimized using a suitable force field (e.g., MMFF94). This can be performed using software like Avogadro or UCSF Chimera.

  • Protein Preparation:

    • The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogens are added, and non-polar hydrogens are merged.

    • Gasteiger charges are computed for the protein atoms.

    • This preparation can be carried out using tools like AutoDockTools or the Protein Preparation Wizard in Schrödinger Suite.

2. Grid Box Generation:

  • A grid box is defined around the active site of the target protein. The size and center of the grid should be sufficient to encompass the entire binding pocket.

  • The grid parameters can be determined based on the location of the co-crystallized ligand in the original PDB file or through blind docking followed by a more focused docking.

3. Molecular Docking Simulation:

  • The prepared ligand and protein files, along with the grid parameter file, are used as input for the docking software (e.g., AutoDock Vina, Schrödinger Glide).

  • The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is run to explore possible binding conformations of the ligand within the protein's active site.

  • The software will generate a set of docked poses for the ligand, ranked by their predicted binding affinities (docking scores).

4. Analysis of Docking Results:

  • The docked poses are visualized and analyzed using molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio).

  • The pose with the best score (lowest binding energy) is typically considered the most probable binding mode.

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified and analyzed.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Ligand Preparation (3D Structure & Energy Minimization) Grid Grid Box Generation (Define Active Site) Ligand->Grid Protein Protein Preparation (from PDB, add hydrogens, assign charges) Protein->Grid Docking Molecular Docking (e.g., AutoDock Vina) Grid->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualization (PyMOL, Chimera) Analysis->Visualization

Figure 1: A generalized workflow for molecular docking studies.
Protocol 2: In Silico ADME/Toxicity Prediction

To assess the drug-likeness of the compound, in silico Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity predictions are performed.

1. Input:

  • The 2D or 3D structure of this compound is used as input.

2. Web Server/Software:

  • Utilize online web servers such as SwissADME, pkCSM, or commercial software packages.

3. Parameters to Analyze:

  • Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

  • Pharmacokinetic Properties: Includes parameters like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

  • Toxicity Prediction: Predicts potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity.

4. Data Interpretation:

  • The results are analyzed to determine if the compound has a favorable ADME/T profile for a potential drug candidate.

Signaling Pathway Visualization

The following diagram illustrates a simplified prostaglandin synthesis pathway, which is a common target for anti-inflammatory drugs that inhibit COX enzymes.

Prostaglandin_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 5-(4-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol (Potential Inhibitor) Inhibitor->COX_Enzymes Inhibition

Figure 2: Inhibition of the Prostaglandin Synthesis Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Substituted-1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-substituted-1,2,4-triazole-3-thiols.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 4-substituted-1,2,4-triazole-3-thiols?

A1: The most frequently employed starting materials are carboxylic acid hydrazides, which are reacted with carbon disulfide in the presence of a base, followed by cyclization with hydrazine.[1][2] Another common route involves the cyclization of substituted thiosemicarbazides in an alkaline medium.[3][4] Thiocarbohydrazides can also be condensed with carboxylic acids to yield the desired products.[1]

Q2: What is the major byproduct I should be aware of during the synthesis?

A2: A common challenge in the synthesis of 1,2,4-triazole-3-thiols is the formation of the isomeric 1,3,4-thiadiazol-2-amine as a side product.[5] The formation of this byproduct can be influenced by the reaction conditions.

Q3: How can I confirm the formation of the desired 4-substituted-1,2,4-triazole-3-thiol and distinguish it from byproducts?

A3: Spectroscopic methods are essential for structure confirmation. In ¹H NMR spectroscopy, the N-H and S-H protons of the 1,2,4-triazole-3-thiol typically resonate at a much lower field (around 13-14 ppm) compared to the amino group protons of the 1,3,4-thiadiazole byproduct, which appear in the aromatic region.[5] Infrared (IR) spectroscopy can also be used to identify key functional groups, such as N-H, S-H, and C=N stretches.[3]

Q4: What is thione-thiol tautomerism and how does it affect my product?

A4: 4-Substituted-1,2,4-triazole-3-thiols can exist in two tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms can be influenced by factors such as the solvent and the nature of the substituents.[6][7][8] In the solid state and in the gas phase, the thione form is generally more stable.[7][9] This tautomerism can be studied using techniques like HPLC-MS and UV-spectrophotometry.[6] For practical purposes, it is important to be aware that both forms may be present, which can affect the compound's reactivity and biological activity.[8]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be employed to potentially increase yields and reduce reaction times.[1][10]
Suboptimal reaction conditions The choice of base and solvent is crucial. For alkaline cyclization, ensure the base (e.g., NaOH, KOH) is of the correct concentration and the solvent is appropriate for the reactants. For reactions using polyphosphate ester (PPE), ensure it is properly mixed with the reactants.[5]
Degradation of starting materials or product Ensure the reaction temperature is not excessively high, as this can lead to decomposition. Protect the reaction from air and moisture if the reagents are sensitive.
Inefficient purification Product may be lost during workup and recrystallization. Optimize the recrystallization solvent system to maximize recovery.
Problem 2: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Presence of the 1,3,4-thiadiazole byproduct The 1,3,4-thiadiazol-2-amine is often insoluble in alkaline medium.[5] This difference in solubility can be exploited for separation. After cyclization, treating the reaction mixture with an aqueous alkali solution can dissolve the desired 1,2,4-triazole-3-thiol, allowing the insoluble thiadiazole to be removed by filtration.[5]
Oily or impure solid product Recrystallization is the most common method for purification. Common solvents include ethanol, ethanol-water mixtures, or dimethyl sulfoxide/water.[1][3][4] Experiment with different solvent systems to find the one that yields a pure, crystalline product.
Product is highly soluble in the reaction solvent After the reaction is complete, pouring the reaction mixture into ice-cold water can often precipitate the product. Acidification of the solution with an acid like HCl to a pH of 3-4 is also a common step to precipitate the product.[4]

Experimental Protocols

Method 1: Synthesis from Carboxylic Acid Hydrazide

This method involves the reaction of a carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.

Step 1: Synthesis of Potassium Dithiocarbazinate

  • Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (200 mL).

  • Add the appropriate carboxylic acid hydrazide (0.10 mol).

  • Slowly add carbon disulfide (0.15 mol) to the solution.

  • Stir the mixture for 12-18 hours.

  • Dilute the mixture with dry ether to precipitate the potassium salt.

  • Filter the precipitate and wash with ether.

Step 2: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

  • Reflux a mixture of the potassium dithiocarbazinate (from Step 1) and an excess of hydrazine hydrate in water.

  • Monitor the reaction for the evolution of hydrogen sulfide gas (use lead acetate paper to test).

  • Once the evolution of H₂S ceases, cool the reaction mixture.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol or an ethanol-water mixture.[3]

Method 2: Cyclization of Substituted Thiosemicarbazides

This method involves the ring closure of a 1,4-disubstituted thiosemicarbazide in an alkaline medium.

  • Reflux a mixture of the 1-(acyl)-4-(aryl)thiosemicarbazide (1 mmol) and a 2N sodium hydroxide solution for 4 hours.

  • After cooling, acidify the solution with hydrochloric acid.

  • Filter the resulting precipitate.

  • Recrystallize the product from ethanol.

Data Summary

Table 1: Reaction Yields for Selected 4-Substituted-1,2,4-triazole-3-thiols
5-Substituent4-SubstituentYield (%)Reference
Furan-2-ylAmino45[3]
Furan-2-ylPhenyl68[3]
Furan-2-yl4-Nitrophenyl62[2]
Benzyl4-Chlorophenyl73[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_workup Workup & Purification start1 Carboxylic Acid Hydrazide step1 Reaction with CS2/KOH (for Hydrazide route) start1->step1 start2 Thiosemicarbazide step2 Alkaline Cyclization start2->step2 step1->step2 workup1 Acidification step2->workup1 workup2 Filtration workup1->workup2 workup3 Recrystallization workup2->workup3 product 4-Substituted-1,2,4-triazole-3-thiol workup3->product

Caption: General experimental workflow for the synthesis of 4-substituted-1,2,4-triazole-3-thiols.

troubleshooting_workflow start Low or No Yield q1 Is the reaction complete? start->q1 a1_yes Proceed to Workup q1->a1_yes Yes a1_no Increase reaction time/temp or use microwave q1->a1_no No q2 Is the product precipitating? a1_yes->q2 a1_no->q1 a2_yes Filter and Purify q2->a2_yes Yes a2_no Pour into ice-water and/or acidify q2->a2_no No end Pure Product a2_yes->end a2_no->a2_yes

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 1,2,4-Triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2,4-triazole-3-thiol derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 1,2,4-triazole-3-thiol derivatives.

Issue 1: Low or No Crystal Formation During Recrystallization

  • Question: I've dissolved my crude 1,2,4-triazole-3-thiol derivative in a hot solvent, but no crystals are forming upon cooling. What should I do?

  • Answer: This is a common issue that can often be resolved with the following steps:

    • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth. Seeding the solution with a tiny crystal of the pure product, if available, is also an effective method.

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Add an Anti-Solvent: If your compound is highly soluble in the chosen solvent, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.[1]

    • Lower the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator. Be cautious, as very low temperatures can sometimes cause impurities to co-precipitate.[1]

Issue 2: Product Oils Out Instead of Crystallizing

  • Question: When I cool my recrystallization solution, the product separates as an oil instead of crystals. How can I fix this?

  • Answer: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated. Here are some solutions:

    • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature undisturbed before moving it to a colder environment like an ice bath.

    • Use a Lower Boiling Point Solvent: Select a solvent with a lower boiling point.

    • Increase the Solvent Volume: Add more of the primary solvent to reduce the saturation of the solution.

    • Change the Solvent System: A different solvent or a mixture of solvents might be necessary.

Issue 3: The Purified Product is Contaminated with a Disulfide Impurity

  • Question: My final product shows a significant impurity that I suspect is the corresponding disulfide. How can I prevent its formation and remove it?

  • Answer: The thiol group in 1,2,4-triazole-3-thiol derivatives is susceptible to oxidation, leading to the formation of a disulfide dimer. Here’s how to address this:

    • Prevention during Purification:

      • Use Degassed Solvents: Remove dissolved oxygen from your solvents by bubbling an inert gas (like nitrogen or argon) through them or by using a sonicator.[1] Oxygen is a primary culprit in thiol oxidation.

      • Maintain a Slightly Acidic pH: The thiolate anion (RS-) is more readily oxidized than the neutral thiol (RSH). Keeping the pH slightly acidic (around 6-7) will favor the protonated form and minimize oxidation.[2]

      • Add a Chelating Agent: Traces of metal ions can catalyze thiol oxidation. Adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to your solutions can sequester these metal ions.[3]

    • Removal of Disulfide:

      • Reduction and Repurification: The disulfide can be reduced back to the thiol. A common method is to treat the mixture with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by another purification step (recrystallization or column chromatography) to remove the reducing agent and its byproducts.

      • Chromatography: If the polarity difference between your desired thiol and the disulfide is sufficient, they can often be separated by column chromatography. The disulfide is typically less polar than the corresponding thiol.

Issue 4: Streaking on a Thin-Layer Chromatography (TLC) Plate

  • Question: My 1,2,4-triazole-3-thiol derivative is streaking on the TLC plate. What does this mean and how can I get clean spots?

  • Answer: Streaking on a TLC plate can be due to several factors:

    • Compound Overload: You may have spotted too much of your sample on the TLC plate. Try diluting your sample and spotting a smaller amount.

    • High Polarity: The compound may be too polar for the chosen mobile phase and is interacting strongly with the silica gel. Try increasing the polarity of your eluent (e.g., by adding more of the polar solvent component).

    • Acidic or Basic Nature: The acidic thiol group or the basic triazole ring can interact with the slightly acidic silica gel. Adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to your mobile phase can often improve the spot shape.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective purification techniques for 1,2,4-triazole-3-thiol derivatives?

A1: The most frequently used and effective purification techniques for this class of compounds are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature of the impurities and the physical properties of your specific derivative.

Q2: Which solvents are best for the recrystallization of 1,2,4-triazole-3-thiol derivatives?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Common and effective solvent systems for 1,2,4-triazole-3-thiol derivatives include:

  • Ethanol[5][6]

  • A mixture of Dimethylformamide (DMF) and Water[5]

  • Propan-2-ol[5]

  • Acetonitrile/Water mixture[7] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific compound.

Q3: Can I use column chromatography to purify my 1,2,4-triazole-3-thiol derivative? What are the recommended conditions?

A3: Yes, column chromatography is a viable purification method. Silica gel is a commonly used stationary phase. The mobile phase will depend on the polarity of your compound. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to facilitate the separation. For more polar derivatives, a mobile phase of methanol in dichloromethane or chloroform can be effective.[2]

Q4: How does acid-base extraction work for purifying 1,2,4-triazole-3-thiol derivatives?

A4: Acid-base extraction takes advantage of the different solubility of the neutral compound and its salt form. The thiol group is acidic and will be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble salt. The triazole ring system is basic and can be protonated by an acid to form a water-soluble salt. This allows for the separation of your compound from neutral impurities.

Q5: My 1,2,4-triazole-3-thiol derivative seems to be insoluble in most common organic solvents. How can I purify it?

A5: Poor solubility can be a challenge. For recrystallization, consider highly polar solvents like DMF, dimethyl sulfoxide (DMSO), or hot water. For column chromatography, you can use a technique called "dry loading." In this method, you dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder is then loaded onto the top of the column.

Data Presentation

Table 1: Common Recrystallization Solvents for 1,2,4-Triazole-3-thiol Derivatives

Solvent/Solvent SystemTypical ApplicationReported YieldReference(s)
EthanolGeneral purpose for many derivatives.94%[5]
DMF / WaterFor compounds with higher polarity.-[5]
Propan-2-olAn alternative to ethanol.80%[5]
Acetonitrile / WaterFor purification of S-substituted derivatives.45%[7]

Yields are highly dependent on the specific derivative and the scale of the reaction and purification.

Table 2: Column Chromatography Conditions for Triazole Derivatives

Stationary PhaseMobile Phase (Eluent)Compound TypeReference(s)
Silica GelHexane / Ethyl Acetate (gradient)General triazole derivatives[8]
Silica GelMethanol / Chloroform (gradient)More polar triazole derivatives[2]
Silica GelDichloromethane / MethanolPhthalocyanine-substituted triazoles[9]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude 1,2,4-triazole-3-thiol derivative. Add a minimal amount of the chosen recrystallization solvent and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid using an excessive amount of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: General Column Chromatography Procedure

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica gel to settle without any air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, perform a dry loading as described in the FAQs. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with a low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: General Acid-Base Extraction Procedure

  • Dissolution: Dissolve the crude mixture containing the 1,2,4-triazole-3-thiol derivative in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated 1,2,4-triazole-3-thiol salt will be in the aqueous layer.

  • Separation: Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with the basic solution to ensure complete removal of the acidic product.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification of Neutral Impurities: The remaining organic layer can be washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent evaporated to isolate any neutral impurities.

Mandatory Visualization

experimental_workflow crude Crude 1,2,4-Triazole-3-Thiol Derivative dissolve Dissolve in appropriate solvent crude->dissolve purity_check1 Assess Purity (TLC, NMR) dissolve->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Minor Impurities column_chromatography Column Chromatography purity_check1->column_chromatography Impurities of similar polarity acid_base_extraction Acid-Base Extraction purity_check1->acid_base_extraction Acidic/Basic/Neutral Impurities purity_check2 Assess Final Purity recrystallization->purity_check2 column_chromatography->purity_check2 acid_base_extraction->purity_check2 pure_product Pure Product purity_check2->pure_product Purity Confirmed troubleshooting_workflow start Purification Issue Encountered issue_type What is the nature of the issue? start->issue_type low_yield Low Yield in Recrystallization issue_type->low_yield Yield oiling_out Product Oils Out issue_type->oiling_out Physical Form disulfide Disulfide Formation issue_type->disulfide Impurity streaking TLC Streaking issue_type->streaking Analysis solution_low_yield Reduce solvent volume Induce crystallization Add anti-solvent low_yield->solution_low_yield solution_oiling_out Slow cooling Change solvent Increase solvent volume oiling_out->solution_oiling_out solution_disulfide Use degassed solvents Adjust to acidic pH Add EDTA disulfide->solution_disulfide solution_streaking Dilute sample Increase eluent polarity Add acid/base modifier streaking->solution_streaking

References

Technical Support Center: Synthesis of 4-methyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methyl-1,2,4-triazole. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during synthesis, with a focus on minimizing side reactions and optimizing product yield.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 4-methyl-1,2,4-triazole?

Common methods for synthesizing 4-methyl-1,2,4-triazole include the reaction of methylhydrazine with formamide, and variations of classical triazole syntheses like the Pellizzari and Einhorn-Brunner reactions, which are adapted for the introduction of the N-methyl group. The reaction of methylhydrazine with formamide is a direct and frequently used approach.

Q2: What are the primary side reactions to be aware of during the synthesis of 4-methyl-1,2,4-triazole?

The primary side reactions include the formation of isomeric products, such as 1-methyl-1,2,4-triazole, and the formation of 1,3,4-oxadiazole derivatives, especially when using hydrazides as starting materials.[1] High temperatures can also lead to thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[1]

Q3: How can I minimize the formation of the isomeric byproduct, 1-methyl-1,2,4-triazole?

The regioselectivity of the reaction is influenced by factors such as the choice of reagents, catalyst, and solvent.[1] In some cycloaddition reactions, for instance, switching from a copper to a silver catalyst may favor the formation of a different isomer.[1] Careful control of reaction conditions, including temperature, is crucial as lower temperatures can favor the formation of a specific isomer.

Q4: What is the role of microwave irradiation in the synthesis of 1,2,4-triazoles?

Microwave irradiation can be a valuable tool to shorten reaction times and potentially improve yields, especially for sluggish reactions.[1][2] It offers an alternative to conventional heating methods that often require high temperatures and long durations, which can contribute to side product formation.[2]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of 4-methyl-1,2,4-triazole, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of 4-methyl-1,2,4-triazole - Incomplete reaction due to insufficient temperature or reaction time.- Decomposition of starting materials or product at high temperatures.- Impure or wet starting materials (e.g., hygroscopic hydrazides).[1]- Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).- Consider using microwave irradiation to potentially shorten reaction times and improve yields.[1][2]- Ensure all starting materials are pure and thoroughly dried before use.[1]
Formation of Significant Amounts of 1-methyl-1,2,4-triazole Isomer - Lack of regioselectivity in the cyclization step.- Reaction conditions favoring the formation of the N-1 isomer.- Modify the electronic nature of substituents on starting materials if applicable.- The choice of catalyst can control regioselectivity. For example, in some cycloadditions, a silver catalyst might favor a different isomer compared to a copper catalyst.[1]- Optimize the reaction temperature; lower temperatures may favor the desired isomer.
Presence of 1,3,4-Oxadiazole Byproducts - Competing intramolecular cyclization pathway of hydrazide intermediates.- Ensure strictly anhydrous (dry) reaction conditions.[1]- Lower the reaction temperature to disfavor the oxadiazole formation pathway.[1]- The choice of acylating agent can influence the reaction outcome.
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of sensitive functional groups on starting materials or the product.- Side reactions involving the solvent or impurities.- Protect any sensitive functional groups on your starting materials before the reaction.- Use high-purity, inert solvents and ensure all reagents are of high quality.
Difficulty in Product Purification - The product is highly polar and difficult to separate by standard column chromatography.- The product is water-soluble, leading to losses during aqueous work-up.- For highly polar products, use a more polar eluent system for column chromatography (e.g., increasing the percentage of methanol in dichloromethane).- If the product is water-soluble, saturate the aqueous layer with sodium chloride before extracting with an organic solvent to decrease the product's solubility in the aqueous phase.

Experimental Protocols

Microwave-Assisted Synthesis of 4-Aryl-1,2,4-Triazoles (A General Protocol Adaptable for 4-Methyl-1,2,4-triazole)

This protocol describes a general microwave-assisted synthesis of 4-substituted-1,2,4-triazoles from hydrazines and formamide.[2] For the synthesis of 4-methyl-1,2,4-triazole, methylhydrazine would be used as the starting hydrazine.

Materials:

  • Methylhydrazine

  • Formamide

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine methylhydrazine and an excess of formamide (e.g., 20 equivalents).[2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 160 °C) for a specified time (e.g., 10 minutes).[2] Note: Optimal conditions may need to be determined experimentally.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be isolated from the reaction mixture by standard work-up procedures, which may include extraction and solvent evaporation.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure 4-methyl-1,2,4-triazole.

Visualizations

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Yield of 4-methyl-1,2,4-triazole check_reaction_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No check_starting_materials Are starting materials pure and dry? check_reaction_completion->check_starting_materials Yes increase_time_temp Increase reaction time or temperature. Consider microwave irradiation. incomplete_reaction->increase_time_temp optimized_yield Optimized Yield increase_time_temp->optimized_yield impure_materials Impure/Wet Starting Materials check_starting_materials->impure_materials No check_decomposition Is there evidence of decomposition? (e.g., charring, multiple unidentified spots on TLC) check_starting_materials->check_decomposition Yes purify_materials Purify and dry all reagents and solvents. impure_materials->purify_materials purify_materials->optimized_yield decomposition Decomposition Occurring check_decomposition->decomposition Yes check_decomposition->optimized_yield No lower_temp Lower the reaction temperature. Protect sensitive functional groups if necessary. decomposition->lower_temp lower_temp->optimized_yield

Caption: A flowchart to troubleshoot low or no yield in the synthesis of 4-methyl-1,2,4-triazole.

Logical Relationship of Common Side Products

side_products reactants Starting Materials (e.g., Methylhydrazine, Formamide) intermediate Reaction Intermediate reactants->intermediate desired_product Desired Product: 4-methyl-1,2,4-triazole intermediate->desired_product Desired Cyclization Pathway isomer_side_product Isomeric Side Product: 1-methyl-1,2,4-triazole intermediate->isomer_side_product Alternative Cyclization oxadiazole_side_product 1,3,4-Oxadiazole Side Product intermediate->oxadiazole_side_product Competing Intramolecular Cyclization (with hydrazide intermediates)

Caption: Relationship between starting materials and the formation of the desired product and common side products.

References

Stability issues of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, dissolved in DMSO, shows new peaks in the HPLC/LC-MS analysis after a short period. What is happening?

A1: This is a common stability issue. The thiol (-SH) group in this compound is susceptible to oxidation, which is the most probable cause of degradation. The primary degradation product is typically the corresponding disulfide dimer. Dimethyl sulfoxide (DMSO), especially if not anhydrous or of high purity, can facilitate this oxidation.

  • Troubleshooting Steps:

    • Use Fresh, High-Purity Solvent: Always use fresh, anhydrous, high-purity DMSO for preparing stock solutions.

    • Minimize Storage Time: Prepare solutions immediately before use whenever possible.

    • Inert Atmosphere: If storing solutions, even for a short time, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

    • Low Temperature Storage: Store stock solutions at -20°C or -80°C to slow the degradation rate. Avoid repeated freeze-thaw cycles.[1]

Q2: I observed a precipitate after diluting my DMSO stock solution with an aqueous buffer (e.g., PBS). Is this degradation?

A2: This is more likely a solubility issue rather than degradation. This compound is likely much less soluble in highly aqueous environments than in pure DMSO. When the aqueous buffer is added, the solvent polarity increases dramatically, causing the compound to precipitate or "crash out" of the solution.

  • Troubleshooting Steps:

    • Reverse Dilution: Add the small volume of DMSO stock dropwise into the full volume of the aqueous buffer while vortexing. This rapid dispersion can prevent localized high concentrations and precipitation.

    • Stepwise Dilution: Create intermediate dilutions in mixtures of DMSO and the aqueous buffer before reaching the final desired concentration.

    • Check Final DMSO Concentration: Most cell-based assays can tolerate up to 0.5% DMSO. Ensure your final concentration does not exceed the tolerance of your system. If solubility is still an issue, consider if a higher final DMSO percentage is permissible for your experiment.

    • Consider Co-solvents: For particularly challenging compounds, the use of a small percentage of a co-solvent like PEG400 or cyclodextrin in the final aqueous solution may improve solubility.

Q3: How does pH affect the stability of my compound in aqueous solutions?

A3: The stability of thiol-containing compounds is often pH-dependent. The thiol group can deprotonate to form a thiolate anion (S⁻), which is more nucleophilic and significantly more susceptible to oxidation than the protonated thiol (-SH).

  • General Guidance:

    • Acidic to Neutral pH (pH < 7): The compound is generally more stable as the thiol group remains protonated. For short-term storage or experiments, using a slightly acidic buffer (pH 5-6.5) is recommended.

    • Alkaline pH (pH > 7): Stability decreases as the pH increases due to the formation of the highly reactive thiolate anion. Avoid storing the compound in basic solutions.

Illustrative Stability Data

While specific kinetic data for this compound is not extensively published, the following table provides representative stability data based on the known behavior of analogous heterocyclic thiol compounds. This data should be used for guidance and not as a substitute for empirical testing.

Table 1: Representative Stability of a Triazole-Thiol Compound After 24 Hours

Solvent/BufferTemperature% Parent Compound Remaining (Illustrative)Primary Degradation Product
Anhydrous DMSO25°C (Room Temp)>95%Disulfide Dimer
"Wet" or Aged DMSO25°C (Room Temp)80-90%Disulfide Dimer
PBS (pH 7.4)25°C (Room Temp)75-85%Disulfide Dimer
Acetate Buffer (pH 5.0)25°C (Room Temp)>98%Disulfide Dimer
Anhydrous DMSO4°C>99%Disulfide Dimer
PBS (pH 7.4)4°C90-95%Disulfide Dimer

Key Degradation Pathway

The primary degradation route for this compound in the presence of an oxidant (like oxygen in the air or impurities in solvents) is the oxidative coupling of two thiol molecules to form a disulfide dimer.

G Thiol1 2 x Triazole-SH (Parent Compound) Disulfide Triazole-S-S-Triazole (Disulfide Dimer) Thiol1->Disulfide Oxidation (e.g., O₂, DMSO)

Potential oxidative degradation pathway.

Experimental Protocols

Protocol: Stability Assessment by HPLC-UV

This protocol outlines a general method for assessing the stability of this compound in a given solvent.

1. Materials and Reagents:

  • This compound (powder)

  • High-purity solvent (e.g., Anhydrous DMSO, Acetonitrile, PBS pH 7.4)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or other suitable mobile phase modifier)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh the compound and dissolve it in the chosen solvent (e.g., DMSO) to make a 10 mM stock solution.

  • Working Solution (100 µM): Dilute the stock solution 1:100 with the same solvent to prepare a 100 µM working solution for the stability study.

3. Stability Study Procedure:

  • Time Zero (T=0) Sample: Immediately after preparing the working solution, dilute it further with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 10 µM). Inject this sample into the HPLC system. This serves as your baseline.

  • Incubation: Store the 100 µM working solution under the desired test conditions (e.g., Room Temperature, 4°C, 37°C). Protect from light if photostability is not the variable being tested.

  • Time Point Sampling: At specified intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the working solution, dilute it to the same final concentration as the T=0 sample, and inject it into the HPLC.

4. HPLC Conditions (Example):

  • Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the peak area of the parent compound at each time point.

  • Determine the percentage of the parent compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Monitor the chromatogram for the appearance and increase of new peaks, which correspond to degradation products.

Diagrams

Troubleshooting Workflow for Solution Instability

This flowchart provides a logical sequence for diagnosing issues encountered with solutions of the compound.

G start Instability Observed (Precipitate, New HPLC Peaks) is_precipitate Is the issue a precipitate? start->is_precipitate is_new_peak Are new peaks in HPLC? is_precipitate->is_new_peak No solubility_issue Likely Solubility Issue is_precipitate->solubility_issue Yes degradation_issue Likely Degradation Issue is_new_peak->degradation_issue Yes end Problem Resolved is_new_peak->end No/ Unsure sol_action1 Action: Use Reverse/Stepwise Dilution Protocol solubility_issue->sol_action1 deg_action1 Action: Use fresh, anhydrous solvent (e.g., DMSO). degradation_issue->deg_action1 sol_action2 Action: Check final %DMSO. Consider co-solvents. sol_action1->sol_action2 sol_action2->end deg_action2 Action: Prepare solutions fresh. Store at -80°C under inert gas. deg_action1->deg_action2 deg_action3 Action: Check solution pH. Use slightly acidic buffer if aqueous. deg_action2->deg_action3 deg_action3->end

Troubleshooting flowchart for solution issues.
Experimental Workflow for Stability Assessment

This diagram illustrates the standard process for conducting a stability study.

G step1 Step 1 Prepare 10 mM Stock Solution in Test Solvent (e.g., DMSO) step2 Step 2 Prepare 100 µM Working Solution for Incubation step1->step2 step3 Step 3 Sample at T=0 (Dilute & Inject into HPLC) step2->step3 step4 Step 4 Incubate Working Solution (e.g., 25°C, protected from light) step3->step4 step5 Step 5 Sample at Time Points (T=1h, 4h, 8h, 24h, etc.) step4->step5 step6 Step 6 Dilute Each Sample & Inject into HPLC step5->step6 step7 Step 7 Analyze Data (% Remaining vs. T=0, Monitor for new degradation peaks) step6->step7

Workflow for HPLC-based stability testing.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Quantifying Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of triazole compounds is critical across various scientific disciplines, from therapeutic drug monitoring in clinical settings to residue analysis in environmental and agricultural sciences. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of common analytical techniques used for triazole quantification, supported by experimental data and detailed validation protocols in accordance with International Council for Harmonisation (ICH) guidelines.[1]

Comparison of Key Analytical Methods

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of triazole compounds.[2] The choice of method depends on the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity and selectivity.[1]

FeatureHPLC with UV Detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[1]Separation of volatile and thermally stable compounds in a gaseous mobile phase, with detection by a mass spectrometer.[1]HPLC separation combined with highly sensitive and selective detection using tandem mass spectrometry.[2]
Applicability Widely applicable to a broad range of non-volatile and thermally labile triazoles.[1]Suitable for volatile and thermally stable triazoles. Derivatization may be required for non-volatile compounds.[1]Highly versatile for a wide range of triazoles in complex matrices; considered the gold standard for bioanalysis.[2]
Selectivity Moderate; can be susceptible to interference from matrix components with similar UV absorbance.[3]High; mass spectrometric detection provides structural information, enhancing selectivity.Very high; capable of distinguishing analytes from isobaric interferences and complex matrix components.[4]
Sensitivity Generally lower than MS-based methods.[3]Good sensitivity, but may require derivatization to improve volatility and detection.[5]Excellent sensitivity, often achieving limits of detection in the sub-µg/L range.[6][7]
Advantages Cost-effective, robust, widely available instrumentation.Excellent separation efficiency for volatile compounds.High sensitivity, specificity, and throughput; suitable for multi-residue analysis.[4][8]
Limitations Lower sensitivity and selectivity compared to MS methods.[3]Not suitable for non-volatile or thermally labile compounds; derivatization can be complex and time-consuming.[1]Higher equipment and maintenance costs; susceptible to matrix effects that can cause ion suppression or enhancement.[1]

Data Presentation: Performance Comparison

The following table summarizes published validation data for the quantification of various triazole compounds using different analytical methods.

Triazole Compound(s)MethodMatrixLinearity RangeLODLOQAccuracy (% Recovery)Precision (%RSD)
Itraconazole, Voriconazole, PosaconazoleHPLC-UVHuman Serum0.25 - 20 mg/L>0.999ITC/VCZ: 0.25 mg/L; POSA: 0.125 mg/LITC/VCZ: 0.5 mg/L; POSA: 0.25 mg/L~100%<15%
Posaconazole (PCZ)HPLC-UVRat Plasma50–2000 ng/mL>0.99Not specified50 ng/mL>98%<10%
Itraconazole, Posaconazole, VoriconazoleHPLC-MSHuman PlasmaITC/POSA: 0.031–8 mg/L; VRC: 0.058–15 mg/L>0.999ITC: 0.008 mg/L; POSA: 0.004 mg/L; VRC: 0.007 mg/LITC/POSA: 0.031 mg/L; VRC: 0.058 mg/L<15% bias<15%
Propiconazole & 1,2,4-TriazoleLC-MS/MSSoilNot specifiedNot specifiedNot specifiedPROP: 4.0 µg/kg; 1,2,4-T: 1.1 µg/kgPROP: 93-99%; 1,2,4-T: 83-97%PROP: <11.2%; 1,2,4-T: <7.8%
1,2,4-TriazoleLC-MS/MSWaterNot specifiedNot specified0.013 µg/kg0.05 µg/kgNot specifiedNot specified
Penconazole, Hexaconazole, Diclobutrazole, DiniconazoleGC-MSWater1–5000 µg/L0.997–0.9990.3–0.8 µg/L~1-2.5 µg/LNot specified6–9%

Experimental Protocols

Detailed and systematic validation is required to ensure an analytical method is suitable for its intended purpose.[1] Below are generalized protocols for key validation parameters, which can be adapted for specific applications.

General Protocol for Analytical Method Validation

This protocol is based on the ICH Q2(R1) guideline, "Validation of Analytical Procedures".

  • Specificity/Selectivity

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[1]

    • Protocol: Analyze blank matrix samples (e.g., plasma, soil extract) to check for interfering peaks at the retention time of the triazole analyte. For drug products, spike a placebo with the analyte and known impurities to assess peak resolution.[1] Forced degradation studies (exposing the drug to acid, base, light, heat, and oxidation) should be performed to demonstrate that the method can separate the analyte from its degradation products.[1]

  • Linearity

    • Objective: To demonstrate a proportional relationship between the analyte concentration and the method's response.

    • Protocol: Prepare a series of at least five calibration standards by diluting a stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).[1] Analyze each standard in triplicate. Plot the average response versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[3]

  • Accuracy

    • Objective: To determine the closeness of the measured value to the true value.

    • Protocol: Analyze a minimum of nine samples at three concentration levels (e.g., 80%, 100%, and 120%) covering the specified range.[1] For drug products, this involves spiking a placebo mixture with a known amount of the analyte.[1] Accuracy is expressed as the percentage recovery of the known amount added.

  • Precision

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Protocol:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicates at 100% of the test concentration or nine replicates over three concentrations on the same day, with the same analyst and equipment.[1]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment to assess variations within the laboratory.[1]

    • Precision is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

    • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

    • Protocol: LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

    • Alternatively, the LOQ can be defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9]

Example Protocol: LC-MS/MS for 1,2,4-Triazole in Water

This protocol is adapted from a validated method for analyzing 1,2,4-triazole in surface and ground water.[7]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Pass a 2 mL water sample through an SPE column.

    • Wash the column with water.

    • Evaporate the received filtrate to dryness under a nitrogen stream at 45°C.

    • Reconstitute the residue in 0.5 mL of water.[7]

  • Chromatographic Conditions:

    • Instrument: HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Column: Aquasil C18 column (or equivalent).

    • Mobile Phase: Gradient elution with water and an organic modifier (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, ensuring high selectivity and sensitivity.

Visualizations

G cluster_plan Phase 1: Planning & Development cluster_validation Phase 2: Validation Protocol Execution cluster_report Phase 3: Assessment & Reporting P1 Define Analytical Target Profile P2 Select Appropriate Technology (e.g., LC-MS/MS) P1->P2 P3 Develop Method (Sample Prep, Separation, Detection) P2->P3 V1 Specificity & Selectivity P3->V1 V2 Linearity & Range V3 Accuracy (% Recovery) V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness R1 Data Analysis & Statistical Evaluation V6->R1 R2 Acceptance Criteria Met? R1->R2 R3 Method Optimization (If Needed) R2->R3 No R4 Final Validation Report R2->R4 Yes R3->V1

Caption: General workflow for analytical method validation.

// Nodes Triazoles [label="Triazole Antifungals\n(e.g., Fluconazole, Itraconazole)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; Lanosterol [label="Lanosterol", fillcolor="#FFFFFF", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme [label="Lanosterol 14α-demethylase\n(CYP51)", fillcolor="#FBBC05", fontcolor="#202124", shape=cds]; Membrane [label="Fungal Cell Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Disrupted Membrane Integrity\n& Fungal Cell Death", fillcolor="#202124", fontcolor="#FFFFFF", shape=box];

// Edges Lanosterol -> Enzyme [label="Substrate", color="#5F6368"]; Enzyme -> Ergosterol [label="Catalyzes conversion", color="#34A853"]; Triazoles -> Enzyme [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold]; Ergosterol -> Membrane [label="Essential component of", color="#4285F4"]; Membrane -> Result [label="Leads to", color="#202124"]; }

Caption: Mechanism of action for triazole antifungals.

References

A Comparative Analysis of the Antimicrobial Efficacy of Novel Triazole-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the heterocyclic compounds, triazole-thiol derivatives have emerged as a promising class of molecules exhibiting a broad spectrum of antimicrobial activities. This guide presents a comparative study of the antimicrobial performance of various recently synthesized triazole-thiol derivatives, supported by experimental data from peer-reviewed studies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various triazole-thiol derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple research articles. Lower MIC values indicate higher antimicrobial activity.

Antibacterial Activity
Compound SeriesDerivativeStaphylococcus aureus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Reference
Schiff Bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol>Streptomycin equivalent-No activity-[1]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStrong activity-No activity-[1]
4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols Compound 4c (p-OH)1620--[2]
Compound 4e (p-Br)--25-[2]
Compound 4a (p-F) & 4b (p-Cl)Good activityGood activityGood activityGood activity[2]
S-substituted 1,2,4-triazole-3-thiols Compounds 3a, 4a, 7aGood to significant activity against S. aureus and E. coli-Good to significant activityGood to significant activity[3]
Antifungal Activity
Compound SeriesDerivativeCandida albicans (MIC µg/mL)Aspergillus niger (MIC µg/mL)Microsporum gypseum (MIC µg/mL)Reference
Schiff Bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Six derivatives (5b, 5c, 5d, 5e, 5m, 5n)No activityNo activity>Ketoconazole equivalent[1]
4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols Compound 4e (p-Br)2432-[2]
S-substituted 1,2,4-triazole-3-thiols All synthesized compounds31.25 - 62.5--[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the referenced studies for the synthesis and antimicrobial evaluation of triazole-thiol derivatives.

Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives

A common synthetic route involves the following steps[2]:

  • Formation of 1,3,4-Oxadiazole-2-thiol: A mixture of a substituted benzoic acid hydrazide, potassium hydroxide, and carbon disulfide in ethanol is refluxed for 10-12 hours.

  • Conversion to 4-amino-1,2,4-triazole-3-thiol: The resulting 5-substituted-1,3,4-oxadiazole-2-thiol is then refluxed with hydrazine hydrate in absolute ethanol for 8-9 hours to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

  • Synthesis of Schiff Bases: Equimolar quantities of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and a substituted benzaldehyde are dissolved in methanol and refluxed for 10-14 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). The resulting Schiff base is then filtered, dried, and recrystallized.

Antimicrobial Susceptibility Testing

1. Agar Well Diffusion Method: This method is used for preliminary screening of the antimicrobial activity.

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Wells of a fixed diameter are punched into the agar.

  • A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

2. Agar Dilution Method (for MIC Determination): This method is used to determine the minimum inhibitory concentration (MIC) of the compounds.

  • A series of two-fold dilutions of the test compounds are prepared in a suitable solvent.

  • Each dilution is incorporated into molten agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and poured into petri plates.

  • A standardized suspension of the test microorganism is then inoculated onto the surface of the agar plates.

  • The plates are incubated at an appropriate temperature for a specified duration (e.g., 24 hours for bacteria, 48-72 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: A Focus on Antifungal Activity

The primary mechanism of antifungal action for triazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[5][6][7][8][9] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14α-demethylase, triazole-thiol derivatives disrupt the synthesis of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of the cell membrane leads to fungal cell death.

Caption: Antifungal mechanism of triazole-thiol derivatives.

Structure-Activity Relationship (SAR) Insights

Several studies have shed light on the relationship between the chemical structure of triazole-thiol derivatives and their antimicrobial activity:

  • Effect of Substituents: The presence of electron-withdrawing groups, such as halogens (Cl, F, Br) on the phenyl ring of Schiff base derivatives, often enhances antibacterial and antifungal activity.[1][2] Conversely, bulky substituents may lead to a decrease in activity, possibly due to steric hindrance.[1]

  • Importance of the Thiol Group: The thiol (-SH) group is a crucial pharmacophore and its S-alkylation can lead to derivatives with significant antimicrobial properties.[3]

  • Role of the Azomethine Group: In Schiff base derivatives, the azomethine (-N=CH-) linkage is important for their biological activity.

Conclusion

Triazole-thiol derivatives represent a versatile and potent class of antimicrobial agents. The studies reviewed here demonstrate that modifications to the core triazole-thiol structure can significantly impact their efficacy against a range of bacterial and fungal pathogens. The well-elucidated antifungal mechanism of action, targeting ergosterol biosynthesis, provides a strong foundation for the rational design of new and more effective antifungal drugs. Further research focusing on the antibacterial mechanism of action and the optimization of lead compounds through structure-activity relationship studies is warranted to fully exploit the therapeutic potential of this promising class of molecules.

References

The Influence of Fluorophenyl Substitution on the Biological Activity of 1,2,4-Triazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of fluorophenyl-substituted 1,2,4-triazoles reveals their significant potential across diverse therapeutic areas, including antifungal, antibacterial, anticancer, and anticonvulsant applications. The strategic incorporation of fluorine atoms onto the phenyl ring of 1,2,4-triazole scaffolds has been shown to modulate their physicochemical properties and biological activities, often leading to enhanced potency and selectivity.

This guide provides an objective comparison of the performance of various fluorophenyl-substituted 1,2,4-triazole derivatives, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.

Antifungal Activity

Fluorophenyl-substituted 1,2,4-triazoles are prominent in antifungal drug discovery, with many established drugs and clinical candidates featuring this motif. The antifungal activity is often attributed to the inhibition of fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.

A series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, analogous to fluconazole, were synthesized and evaluated for their in vitro antifungal activities against eight human pathogenic fungi.[1] The results highlight the importance of the 2,4-difluorophenyl group for potent activity.

Table 1: Antifungal Activity of Fluorophenyl-Substituted 1,2,4-Triazoles against Pathogenic Fungi

Compound IDSubstitution on Phenyl RingFungal StrainMIC (μg/mL)Reference
7a 2,4-difluoroCandida albicans0.0313–1[2]
6 2,4-difluoroCandida albicans0.0625–1[2]
18b 3,4-dichloroCandida spp.0.5[3]
18c 2,4-difluoroCandida spp.4[3]
18e 2-fluoroCandida spp.16[3]
7b, 7e Chloro-substitutedFluconazole-resistant CandidaActive[3]
8d 2,4-difluoroCandida albicansModerate to Excellent[4]
8k Not SpecifiedPhysalospora piricola10.126 (EC50)[5]

MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The in vitro antifungal activity is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature. The fungal colonies are then suspended in sterile saline to a concentration of approximately 1-5 x 10^6 CFU/mL.

  • Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Antifungal_Mechanism cluster_inhibition cluster_disruption Triazole Fluorophenyl-1,2,4-Triazole CYP51 Fungal CYP51 (14α-demethylase) Triazole->CYP51 Inhibition Inhibition Ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Disruption Antibacterial_SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Fluorophenyl Precursors Synthesis Synthesis of 1,2,4-Triazole Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Antibacterial Activity Screening (Broth Microdilution) Purification->Screening MIC Determination of MIC Screening->MIC SAR Structure-Activity Relationship Analysis MIC->SAR Lead Identification of Lead Compounds SAR->Lead Anticancer_Apoptosis_Pathway BCTA BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine) Bax Bax (Pro-apoptotic) BCTA->Bax Upregulates Caspase3 Caspase-3 Bax->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Induces

References

Comparative Efficacy of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and Other Antifungal Agents: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel and more effective antifungal agents. Among the promising candidates are derivatives of the 1,2,4-triazole scaffold, known for its broad-spectrum antimicrobial properties. This guide provides a comparative analysis of the antifungal efficacy of a specific triazole derivative, 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, against other established antifungal drugs. This analysis is based on available in vitro studies of structurally similar compounds, providing a valuable resource for researchers in the field of mycology and drug discovery.

In Vitro Antifungal Activity: A Comparative Overview

While direct comparative studies on the antifungal efficacy of this compound are not extensively available in the reviewed literature, the antifungal potential of structurally related 1,2,4-triazole-3-thiol derivatives has been investigated. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these related compounds against various fungal strains, offering insights into the potential efficacy of the target compound. For comparison, the activity of the widely used antifungal agent ketoconazole is also included.

Table 1: Antifungal Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives against Microsporum gypseum

Compound IDSubstituent on BenzaldehydeMIC (µg/mL)
5b2,4-Dichlorophenyl10
5c4-Fluorophenyl11
5d2-Chlorophenyl11
5e4-Chlorophenyl12
5m2-Chlorophenyl (on 5-phenyl ring)12
5n4-Chlorophenyl (on 5-phenyl ring)11
Ketoconazole-13

Data sourced from a study on novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol.[1]

Table 2: Antifungal Activity of 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols

Compound IDSubstituent on BenzaldehydeMIC (µg/mL) vs C. albicansMIC (µg/mL) vs A. niger
4e4-Bromophenyl2432
Ketoconazole-Not ReportedNot Reported

Data sourced from a study on novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives.[2]

It is important to note that the antifungal activity of these compounds was found to be selective. For instance, the derivatives in Table 1 showed no significant activity against Candida albicans and Aspergillus niger.[1] Conversely, the compound in Table 2 demonstrated moderate activity against these two strains.[2]

Experimental Protocols

The in vitro antifungal activity data presented is typically determined using standardized methods established by the Clinical and Laboratory Standards Institute (CLSI). The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates, such as Candida species.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Yeast Inoculum Preparation Inoculation Inoculation of Microdilution Plates Inoculum->Inoculation Media RPMI-1640 Medium Preparation Media->Inoculation Antifungal Antifungal Stock Solution Preparation SerialDilution Serial Dilution of Antifungal Agent Antifungal->SerialDilution SerialDilution->Inoculation Incubation Incubation at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination Visual or Spectrophotometric MIC Determination Incubation->MIC_Determination

Caption: Workflow for CLSI M27-A3 Broth Microdilution Assay.

Methodology:

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution, which is then serially diluted in RPMI-1640 medium in 96-well microdilution plates.

  • Inoculation and Incubation: Each well of the microdilution plate is inoculated with the prepared yeast suspension. The plates are then incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This method is employed to determine the MIC of antifungal agents against filamentous fungi, such as Aspergillus species.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_results Results SporeSuspension Spore Suspension Preparation Inoculation Inoculation of Microdilution Plates SporeSuspension->Inoculation Media RPMI-1640 Medium Preparation Media->Inoculation Antifungal Antifungal Stock Solution Preparation SerialDilution Serial Dilution of Antifungal Agent Antifungal->SerialDilution SerialDilution->Inoculation Incubation Incubation at 35°C for 48-72 hours Inoculation->Incubation MIC_Determination Visual MIC Determination Incubation->MIC_Determination

Caption: Workflow for CLSI M38-A2 Broth Microdilution Assay.

Methodology:

  • Inoculum Preparation: A suspension of fungal spores (conidia) is prepared from a mature culture and the turbidity is adjusted to a specific range using a spectrophotometer. The final inoculum concentration in the test wells should be approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Antifungal Agent Preparation: Similar to the yeast protocol, the antifungal agent is serially diluted in RPMI-1640 medium in microdilution plates.

  • Inoculation and Incubation: The microdilution plates are inoculated with the spore suspension and incubated at 35°C for 48 to 72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth as observed visually.

Mechanism of Action: The Ergosterol Biosynthesis Pathway

Triazole antifungal agents, including presumably this compound, primarily exert their effect by disrupting the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors lead to increased membrane permeability, disruption of membrane-bound enzyme activity, and ultimately, inhibition of fungal growth.

Signaling Pathway Diagram:

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Triazole Triazole Antifungals (e.g., 5-(4-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol) Triazole->LanosterolDemethylase Inhibition LanosterolDemethylase->Ergosterol

Caption: Inhibition of Ergosterol Biosynthesis by Triazoles.

Conclusion

While specific comparative efficacy data for this compound remains to be fully elucidated in publicly available literature, the analysis of structurally related compounds suggests that this class of triazole-3-thiols holds promise as a source of new antifungal agents. The provided data on similar compounds indicates potential for significant activity, although the spectrum of activity may be specific to certain fungal species. Further in-depth studies are warranted to fully characterize the antifungal profile of this compound and to establish its efficacy in comparison to current frontline antifungal therapies. The standardized experimental protocols outlined in this guide provide a robust framework for conducting such comparative evaluations. The continued exploration of novel triazole derivatives is a critical endeavor in the ongoing battle against fungal infections.

References

A Comparative Analysis of 1,2,4-Triazole-3-thiol Compounds: In Vitro Efficacy vs. In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of 1,2,4-triazole-3-thiol derivatives reveals a promising class of compounds with diverse therapeutic potential. This guide provides a comparative analysis of their performance in laboratory settings (in vitro) versus living organisms (in vivo), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The translation of promising in vitro results to successful in vivo outcomes is a critical step in the drug development pipeline. This guide explores this transition for select 1,2,4-triazole-3-thiol compounds, presenting a clear comparison of their efficacy in controlled experimental setups and complex biological systems.

Anticancer Activity: From Cell Lines to Tumor Models

A notable example of the in vitro to in vivo translation of anticancer activity is seen in a series of novel (S)-Naproxen derivatives bearing a 1,2,4-triazole-3-thione moiety.[4]

In Vitro Cytotoxicity

The synthesized compounds were initially screened for their anticancer activity against the human breast cancer cell line MDA-MB-231.[4] Among the series, compound 4b ((S)-4-(2,4-dichlorophenyl)-5-[1-(6-methoxynaphthalen-2-yl)ethyl]-4H-1,2,4-triazole-3-thione) demonstrated the most potent activity.[4]

CompoundTarget Cell LineIC50 (µM)
4b MDA-MB-2319.89 ± 2.4
Gefitinib (Reference) MDA-MB-2310.06
Table 1: In Vitro Anticancer Activity of Compound 4b against MDA-MB-231 cells.[4]

Further in vitro studies revealed that compound 4b induces apoptosis, as evidenced by AO/EB and JC-1 staining, and activates caspase-3.[4] Flow cytometry analysis indicated that it causes cell cycle arrest in the S phase in a dose-dependent manner.[4] Western blot analysis also showed inhibition of the anti-apoptotic protein Bcl-2 in MDA-MB-231 cells treated with compound 4b .[4]

In Vivo Antitumor Efficacy

The promising in vitro results of compound 4b prompted its evaluation in an in vivo setting using an Ehrlich acid tumor model in mice, which serves as a validated ectopic breast cancer model.[4] The compound was administered at two different doses and was found to significantly reduce tumor volume, confirming its anticancer activity in vivo.[4]

Treatment GroupDose (mg/kg)Tumor Volume Reduction
Compound 4b 60Significant
Compound 4b 120Significant
Table 2: In Vivo Anticancer Activity of Compound 4b in an Ehrlich Acid Tumor Model.[4]

experimental_workflow_anticancer ic50 ic50 ehrlich_model ehrlich_model ic50->ehrlich_model Lead Compound Selection (4b)

Enzyme Inhibition: A Tale of Two Environments

The inhibitory effects of 4,5-diphenyl-1,2,4-triazole-3-thiol (Compound 2 ) and its derivatives on α-glucosidase and α-amylase have been investigated both in vitro and in vivo.[5] These enzymes are key targets in the management of diabetes.

In Vitro Enzyme Inhibition

In vitro studies demonstrated that 4,5-diphenyl-1,2,4-triazole-3-thiol exhibits a reversible inhibition of both α-glucosidase and α-amylase.[5] The inhibition was of a competitive and non-competitive type for α-glucosidase and α-amylase, respectively, with Ki values in the 10-5 M range.[5] Another derivative, 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol, showed potent competitive inhibition of hepatic α-glucosidase but had no effect on α-amylase.[5]

CompoundEnzymeInhibition TypeKi Value (M)
4,5-diphenyl-1,2,4-triazole-3-thiolα-glucosidaseCompetitive~10-5
4,5-diphenyl-1,2,4-triazole-3-thiolα-amylaseNon-competitive~10-5
5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiolα-glucosidaseCompetitive~10-5
5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiolα-amylaseNo inhibition-
Table 3: In Vitro Inhibition of α-glucosidase and α-amylase.[5]
In Vivo Enzyme Inhibition

The in vivo inhibitory effects of these compounds on α-glucosidase and α-amylase were also confirmed.[6] The inhibition was found to be dose-dependent and occurred at concentrations below the LD50 value, indicating a favorable safety profile.[5][6]

signaling_pathway_diabetes carbohydrates Dietary Carbohydrates alpha_amylase α-Amylase (Saliva, Pancreas) carbohydrates->alpha_amylase Digestion alpha_glucosidase α-Glucosidase (Intestine) alpha_amylase->alpha_glucosidase Oligosaccharides glucose Glucose Absorption alpha_glucosidase->glucose blood_glucose Increased Blood Glucose glucose->blood_glucose compound 1,2,4-Triazole-3-thiol Derivatives compound->alpha_amylase Inhibition compound->alpha_glucosidase Inhibition

Experimental Protocols

In Vitro Anticancer Activity Screening

The anticancer activity of the synthesized compounds was evaluated using the MTT assay. Human breast cancer cells (MDA-MB-231) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. The cell viability was determined by measuring the absorbance at a specific wavelength after the addition of MTT solution and a solubilizing agent. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[4]

In Vivo Ehrlich Acid Tumor Model

Female Swiss albino mice were inoculated with Ehrlich ascites carcinoma cells to induce solid tumors. Once the tumors reached a palpable size, the mice were randomly divided into control and treatment groups. The treatment groups received intraperitoneal injections of the test compound at different doses for a defined period. The tumor volume was measured regularly using a caliper. At the end of the experiment, the mice were sacrificed, and the tumors were excised and weighed. The antitumor efficacy was determined by comparing the tumor volume and weight in the treated groups with the control group.[4]

In Vitro Enzyme Inhibition Assays

The inhibitory activity of the compounds against α-glucosidase and α-amylase was determined spectrophotometrically. For the α-glucosidase inhibition assay, the enzyme activity was measured by monitoring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside. The α-amylase inhibition assay was performed by measuring the amount of reducing sugar produced from starch. The assays were carried out in the presence and absence of the test compounds at various concentrations to determine the mode of inhibition and the inhibition constant (Ki).[5]

In Vivo Enzyme Inhibition Studies

The in vivo enzyme inhibitory effects were assessed in animal models, typically rabbits.[5] The animals were administered the test compounds orally, followed by a carbohydrate challenge (e.g., starch or sucrose). Blood samples were collected at different time intervals, and the plasma glucose levels were measured. The reduction in the postprandial glucose peak in the treated animals compared to the control group indicated the in vivo inhibitory activity of the compounds on α-glucosidase and α-amylase.[6]

References

Comparative Analysis of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Cross-Reactivity in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a comparative overview of the cross-reactivity profile of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol against a panel of related enzyme families. The data presented herein is a synthesized representation based on the activities of structurally similar 1,2,4-triazole derivatives and serves as a predictive guide for experimental design.

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The specific compound, this compound, is hypothesized to interact with several key enzyme families due to its structural motifs. This guide explores its potential cross-reactivity against cyclooxygenases (COX), protein kinases, and G-protein coupled receptors (GPCRs), and compares it with two alternative triazole-based compounds.

Data Presentation: Comparative Cross-Reactivity Profile

The following table summarizes the hypothetical inhibitory activity (IC50) of the target compound and two alternative compounds against a selection of enzymes. Lower IC50 values indicate higher potency. The data is extrapolated from studies on analogous compounds and should be confirmed by direct experimental testing.

Target EnzymeThis compound (IC50 in µM)Alternative Compound 1 (5-phenyl-4H-1,2,4-triazole-3-thiol) (IC50 in µM)Alternative Compound 2 (4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol) (IC50 in µM)
Cyclooxygenases
COX-115> 10025
COX-25> 10010
Protein Kinases
VEGFR-285012
EGFR20> 10030
SRC> 50> 100> 50
GPCRs
A1 Adenosine Receptor> 100> 100> 100
M1 Muscarinic Receptor> 100> 100> 100

Experimental Protocols

To empirically determine the cross-reactivity profile of this compound, a series of in vitro assays can be employed. Below are detailed methodologies for key experiments.

Cyclooxygenase (COX) Inhibitor Screening Assay (Fluorometric)

This assay quantifies the peroxidase activity of COX enzymes.

  • Reagent Preparation :

    • Prepare a 10X stock solution of the test compound (this compound) and any comparators in a suitable solvent (e.g., DMSO).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in their respective assay buffers.

    • Prepare a reaction mixture containing assay buffer, a fluorescent probe, and a heme cofactor.

  • Assay Procedure :

    • To a 96-well black plate, add 10 µL of the 10X test compound dilution. For control wells, add 10 µL of the solvent.

    • Add 80 µL of the reaction mixture to all wells.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately measure the fluorescence kinetics at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[3]

  • Data Analysis :

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percent inhibition against the log of the compound concentration to calculate the IC50 value.

Protein Kinase Selectivity Profiling (Luminescence-Based Assay)

This method measures the amount of ATP consumed during the kinase reaction.

  • Reagent Preparation :

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • Prepare a solution containing the target kinase (e.g., VEGFR-2) and its specific substrate in the assay buffer.

    • Prepare an ATP solution at a concentration near the Km for the specific kinase.

  • Assay Procedure :

    • In a 384-well white plate, add the test compound dilutions.

    • Add the kinase/substrate solution to all wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding a dedicated reagent (e.g., ADP-Glo™ Reagent).

    • Add a kinase detection reagent that converts the newly formed ADP back to ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal using a plate reader.[4]

  • Data Analysis :

    • The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition at each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

GPCR Radioligand Binding Assay (Competition Assay)

This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor.

  • Membrane Preparation :

    • Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., A1 Adenosine Receptor).

  • Assay Procedure :

    • In a 96-well filter plate, add binding buffer, serial dilutions of the unlabeled test compound, and a fixed concentration of a suitable radiolabeled ligand.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through the filter plate.

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[5]

  • Data Analysis :

    • Plot the measured radioactivity against the log of the test compound concentration.

    • Fit the data to a one-site competition binding model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[5]

Mandatory Visualizations

Signaling Pathway Diagram

MAPK_ERK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse

Caption: The MAPK/ERK signaling cascade, a common pathway modulated by kinase inhibitors.

Experimental Workflow Diagram

Kinase_Inhibitor_Profiling_Workflow Start Start: Compound Synthesis and Purification PrepareReagents Prepare Reagents: - Test Compound Dilutions - Kinase/Substrate Mix - ATP Solution Start->PrepareReagents AssayPlate Dispense into 384-well Plate: 1. Test Compound 2. Kinase/Substrate 3. ATP (Initiate Reaction) PrepareReagents->AssayPlate Incubation Incubate at Room Temperature (e.g., 60 minutes) AssayPlate->Incubation StopReaction Stop Reaction & Deplete ATP Incubation->StopReaction DetectSignal Add Detection Reagent & Measure Luminescence StopReaction->DetectSignal DataAnalysis Data Analysis: - Calculate % Inhibition - Determine IC50 DetectSignal->DataAnalysis End End: Selectivity Profile DataAnalysis->End

Caption: Workflow for determining the selectivity of a kinase inhibitor using a luminescence-based assay.

References

A Comparative Guide to the Synthesis and Biological Evaluation of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the synthesis and biological testing of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a member of the pharmacologically significant 1,2,4-triazole class of heterocyclic compounds.[1][2] The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons with alternative compounds and detailed experimental data to ensure reproducibility.

Introduction to 1,2,4-Triazole-3-thiols

The 1,2,4-triazole nucleus is a key structural motif in a wide range of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, antioxidant, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions can significantly modulate the compound's biological and physicochemical properties.[3] This guide focuses on a specific derivative, this compound, and outlines its synthesis, biological evaluation, and comparison with other relevant triazole derivatives.

Synthesis and Reproducibility

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most commonly achieved through the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[1][3] This method is generally reproducible and provides good yields.

Proposed Synthesis Workflow

cluster_0 Step 1: Formation of Hydrazide cluster_1 Step 2: Formation of Thiosemicarbazide cluster_2 Step 3: Cyclization to Triazole-thiol A 4-Fluorobenzoic Acid C 4-Fluorobenzoyl Chloride A->C Reflux B Thionyl Chloride B->C E 4-Fluorobenzohydrazide C->E D Hydrazine Hydrate D->E F 4-Fluorobenzohydrazide H 1-(4-fluorobenzoyl)-4-methyl- thiosemicarbazide F->H Ethanol, Reflux G Methyl Isothiocyanate G->H I 1-(4-fluorobenzoyl)-4-methyl- thiosemicarbazide K 5-(4-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol I->K Reflux, then Acidify J Sodium Hydroxide (aq) J->K

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for analogous compounds.[1][4]

  • Synthesis of 1-(4-fluorobenzoyl)-4-methyl-thiosemicarbazide:

    • To a solution of 4-fluorobenzohydrazide (0.01 mol) in absolute ethanol (50 mL), add methyl isothiocyanate (0.01 mol).

    • Reflux the reaction mixture for 4-6 hours.

    • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.

    • The crude product can be recrystallized from ethanol to yield the pure thiosemicarbazide intermediate.

  • Synthesis of this compound:

    • Suspend the 1-(4-fluorobenzoyl)-4-methyl-thiosemicarbazide (0.01 mol) in an aqueous solution of sodium hydroxide (2N, 30 mL).

    • Reflux the mixture for 3-5 hours until the evolution of hydrogen sulfide ceases and a clear solution is obtained.[5]

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the solution to a pH of 3-4 with dilute hydrochloric acid.[5]

    • The resulting precipitate is filtered, washed thoroughly with water, and dried.

    • Recrystallize the final product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Comparison of Synthesis Methods

The synthesis of 1,2,4-triazole-3-thiols can be initiated from various starting materials, offering flexibility in molecular design. The choice of method often depends on the availability of precursors and desired substituents.

MethodStarting MaterialsKey ReagentsGeneral YieldReference
Method A (Standard) Acid Hydrazide, IsothiocyanateEthanol, NaOH/KOH60-90%[1][4]
Method B Acid Hydrazide, Carbon DisulfideEthanolic KOH45-80%[4]
Method C (One-Pot) Carboxylic Acid, ThiosemicarbazidePolyphosphate Ester (PPE)38-71%[6]
Method D (Green Synthesis) Oxadiazole-thiol, Primary AmineMicrowave Irradiation70-85%

Biological Activity and Testing Protocols

Derivatives of 1,2,4-triazole-3-thiol are screened for a variety of biological activities. Standardized protocols are crucial for ensuring the reproducibility and comparability of results.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is widely used to evaluate the ability of compounds to act as free radical scavengers.[5][7]

A Prepare stock solutions: - Test compound in DMSO/Ethanol - DPPH• in Ethanol B Create serial dilutions of the test compound A->B C Mix: - 3 mL of compound dilution - 1 mL of DPPH• solution B->C D Incubate in the dark (30 minutes at room temperature) C->D E Measure Absorbance at 517 nm using a spectrophotometer D->E F Calculate Percentage Inhibition: % I = [(Ab - As) / Ab] * 100 E->F G Determine IC50 value from concentration-inhibition curve F->G

Caption: Standard workflow for the DPPH free radical scavenging assay.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like ethanol or DMSO.

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a series of test tubes, add 3 mL of different concentrations of the test compound.

    • Add 1 mL of the DPPH solution to each tube.

    • The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

    • A blank is prepared with 3 mL of ethanol and 1 mL of DPPH solution.[7]

  • Data Analysis:

    • Measure the absorbance of the samples (As) and the blank (Ab) at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: Inhibition (%) = [(Ab - As) / Ab] × 100.[7]

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentrations.

Antimicrobial Activity: Agar Well Diffusion Assay

This method is used to assess the antimicrobial properties of a compound against various bacterial and fungal strains.[1]

  • Preparation of Media: Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri plates.

  • Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland) is uniformly swabbed onto the surface of the agar plates.

  • Well Diffusion:

    • Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.

    • A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a non-inhibitory solvent like DMSO) at a defined concentration is added to each well.[1]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. The activity is compared with standard antimicrobial agents (e.g., Norfloxacin for bacteria, Ketoconazole for fungi).

Comparative Biological Data

The biological activity of triazole-thiols is highly dependent on the nature and position of substituents on the phenyl and triazole rings. The table below summarizes reported activities for compounds structurally related to the topic compound.

CompoundBiological ActivityAssayResultReference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol AntioxidantDPPH AssayIC50: 1.3 x 10⁻³ M[7]
5-(Furan-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol AntimicrobialAgar DiffusionActive vs. Gram-positive[4]
Various 4,5-disubstituted-1,2,4-triazole-3-thiols AnticancerMTT Assay75% tumor inhibition (for 5c, 5d, 6a)[1]
4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol AntioxidantDPPH Assay88.89% inhibition at 10⁻³ M[8]
5-(4-aminophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (IVc) AntibacterialMICPotent vs. E.coli, S.aureus

Potential Signaling Pathway Involvement: Anti-inflammatory Action

Some triazole derivatives exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin biosynthesis pathway.[9]

AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGG2, PGH2) COX->PGs Catalysis Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediation Triazole 5-(4-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol (Hypothesized) Triazole->COX Inhibition

Caption: Hypothesized inhibition of the COX pathway by a triazole-thiol derivative.

Conclusion and Reproducibility Considerations

The synthesis of this compound via the cyclization of its corresponding thiosemicarbazide is a robust and reproducible method. For biological testing, strict adherence to standardized protocols, such as those detailed for the DPPH and agar well diffusion assays, is paramount for generating comparable and reliable data. Key factors influencing reproducibility include the purity of reagents, precise control of reaction conditions (temperature, pH, time), and consistent execution of biological assay parameters (cell line passages, microbial inoculum size, incubation conditions). The comparative data presented for analogous compounds provide a valuable benchmark for evaluating the potential of this and other novel triazole-thiol derivatives in drug discovery programs.

References

Assessing the selectivity of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol for specific enzymes or receptors

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Selectivity of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential enzymatic selectivity of the compound this compound. Due to the limited publicly available data on the specific selectivity profile of this compound, this document establishes a framework for its evaluation against key enzyme targets known to be modulated by structurally related 1,2,4-triazole-3-thiol derivatives. The guide presents a hypothetical, yet representative, comparison with established inhibitors for these enzyme classes, alongside detailed experimental protocols to enable researchers to conduct their own selectivity profiling.

Comparative Analysis of Enzyme Inhibition

To contextualize the potential selectivity of this compound, this section outlines the inhibitory activities of comparator compounds against enzymes that are frequently targeted by the 1,2,4-triazole scaffold. These enzymes include Cyclooxygenase (COX), Acetylcholinesterase (AChE), and Cathepsin B. The data presented below is collated from various in vitro studies and serves as a benchmark for assessing novel triazole-based compounds.

Target EnzymeComparator CompoundIC50 (nM)Reference CompoundIC50 (nM)
Cyclooxygenase-1 (COX-1) SC-5609Indomethacin20
Cyclooxygenase-2 (COX-2) Celecoxib40Indomethacin300
Acetylcholinesterase (AChE) Donepezil6.7Tacrine22
Butyrylcholinesterase (BChE) Tacrine0.8Donepezil3100
Cathepsin B CA-0741.5E-6414
DNA Gyrase (E. coli) Ciprofloxacin1100Novobiocin30

This table presents a hypothetical comparison based on established inhibitors and is intended to serve as a guide for evaluating the selectivity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition and selectivity. The following are established protocols for the key enzymes discussed in this guide.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[1][2][3][4][5]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric probe (e.g., ADHP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer, heme, and the diluted enzyme.

    • Add the test compound at various concentrations or the vehicle control.

    • Pre-incubate the mixture at room temperature for 10-15 minutes.

    • Initiate the reaction by adding arachidonic acid.

  • Detection: Monitor the fluorescence generated from the oxidation of the fluorometric probe at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode.[1]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by non-linear regression analysis.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for measuring AChE activity.[6][7]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test compound

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, ATCI, and DTNB in the appropriate buffers.

  • Assay Reaction:

    • Add the phosphate buffer, DTNB solution, and test compound at various concentrations to the wells of a 96-well plate.

    • Add the AChE enzyme to each well (except for the blank).

    • Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

    • Initiate the reaction by adding the ATCI substrate.

  • Detection: Measure the absorbance at 412 nm at multiple time points.[6]

  • Data Analysis: Calculate the reaction rate. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Cathepsin B Inhibition Assay

This fluorometric assay measures the inhibition of Cathepsin B activity.[8][9][10]

Materials:

  • Human Cathepsin B enzyme

  • Cathepsin B substrate (e.g., Ac-RR-AFC)

  • Test compound

  • CTSB Reaction Buffer

  • 96-well plate (white plates are preferred)

  • Fluorometer

Procedure:

  • Enzyme Solution Preparation: Prepare the Cathepsin B enzyme solution in the CTSB Reaction Buffer.

  • Inhibitor Preparation: Dissolve the test compound in a suitable solvent and prepare serial dilutions in the reaction buffer.

  • Assay Reaction:

    • Add the Cathepsin B enzyme solution to the wells of the 96-well plate.

    • Add the diluted test compound or vehicle control.

    • Incubate at room temperature for 10-15 minutes.[8][10]

    • Initiate the reaction by adding the Cathepsin B substrate.

  • Detection: Measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C (Ex/Em = 400/505 nm).[8][10]

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition and the IC50 value.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[11][12]

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA (substrate)

  • E. coli Gyrase Assay Buffer (containing ATP)

  • Test compound

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup:

    • In a microfuge tube, prepare a reaction mix containing the assay buffer, relaxed pBR322 DNA, and water.

    • Add the test compound at various concentrations or the solvent control.

    • Add the DNA gyrase enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Analysis:

    • Resolve the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel with a DNA staining agent and visualize under UV light.

  • Data Interpretation: The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

To further clarify the experimental process and the potential biological context of the target compound, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Series Incubation Enzyme-Inhibitor Pre-incubation Compound->Incubation Enzyme Enzyme Preparation Enzyme->Incubation Substrate Substrate/Reagent Preparation Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Detection Signal Detection (Absorbance/Fluorescence) Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity G cluster_pathway Pro-inflammatory Signaling Pathway Stimulus Inflammatory Stimuli PLA2 Phospholipase A2 Stimulus->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Triazole 5-(4-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol Triazole->COX

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, ensuring compliance with general laboratory safety standards and minimizing risk in the absence of a specific Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Given the absence of specific hazard data for this compound, it is imperative to treat this compound as a hazardous substance. All personnel handling this chemical for disposal must adhere to the following personal protective equipment (PPE) requirements and engineering controls:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.

    • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]

    • Lab Coat: A flame-resistant lab coat is mandatory to protect against skin contact.[1]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

  • Engineering Controls:

    • All handling of the chemical waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, no quantitative hazard data is available. In such cases, it is standard practice to handle the compound as hazardous waste. The table below outlines the general hazard classifications that should be assumed for triazole and thiol compounds based on available information for related substances.

Hazard ClassificationAssumed Hazard for Disposal Purposes
Acute Toxicity (Oral) May be harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Environmental Hazard Potentially toxic to aquatic life. Avoid release to the environment.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol details the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all unused or unwanted this compound as hazardous chemical waste.
  • Segregate this waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents.

2. Waste Collection and Container Management:

  • Solid Waste:
  • Collect solid this compound waste in a dedicated, properly labeled, and sealable container.
  • The container must be made of a material compatible with the chemical.
  • Contaminated Labware:
  • Dispose of any labware (e.g., pipette tips, weighing boats) that has come into contact with the chemical as solid hazardous waste.
  • Place these items in a designated, clearly labeled container.
  • Empty Original Containers:
  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[2][3]
  • Collect the rinsate as liquid hazardous waste.[2]
  • After triple-rinsing, the container can be disposed of as regular trash after defacing the original label.[3]

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[2][4]
  • The label must also include the full chemical name: "this compound".[2][4] Do not use abbreviations.
  • Indicate the start date of waste accumulation.

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
  • Ensure the storage area is away from sources of ignition and incompatible materials.
  • The waste container should be kept closed except when adding waste.[2][3]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[2]

Mandatory Visualizations

The following diagrams illustrate the procedural workflow for the proper disposal of this compound.

A Start: Chemical waste identified B Wear appropriate PPE A->B C Segregate waste from incompatible materials B->C D Is the waste solid or liquid? C->D E Collect in a labeled solid waste container D->E Solid F Collect rinsate from triple-rinsed containers in a labeled liquid waste container D->F Liquid G Store in a designated hazardous waste area E->G F->G H Arrange for pickup by EHS or approved waste contractor G->H I End: Proper Disposal H->I

Caption: Workflow for the disposal of this compound.

cluster_0 Waste Container Management A Select a compatible, sealable container B Affix 'Hazardous Waste' label A->B C Write full chemical name on the label B->C D Add waste to the container in a fume hood C->D E Keep the container sealed when not in use D->E F Store in a secure, designated area E->F

Caption: Key steps for managing hazardous waste containers.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.